Product packaging for Bilastine-d6(Cat. No.:)

Bilastine-d6

Cat. No.: B565373
M. Wt: 469.6 g/mol
InChI Key: YQBLDZMARIUXJI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bilastine-d6, with the CAS number 1215358-58-9, is a deuterium-labeled stable isotope of the nonsedating second-generation antihistamine, Bilastine. It has a molecular formula of C28H31D6N3O3 and a molecular weight of 469.65 g/mol . This compound is professionally applied as an internal standard in quantitative bioanalytical methods, specifically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate and precise measurement of unlabeled Bilastine in biological matrices such as plasma, urine, and ocular tissues . Its use is critical in pharmacokinetic studies, such as those determining the absorption, distribution, and excretion profiles of Bilastine in both animal models and human subjects . Research has demonstrated its utility in methods supporting clinical trials, where it enables the reliable quantification of Bilastine concentrations, thereby facilitating the calculation of key pharmacokinetic parameters like Cmax, Tmax, and AUC . Bilastine itself is a selective peripheral histamine H1-receptor antagonist (inverse agonist) with a rapid onset and prolonged duration of action, used in the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria . The parent compound is characterized by minimal metabolism and is primarily excreted unchanged . This compound is supplied as a high-quality reference standard for analytical purposes, including method development, validation, and quality control (QC) in pharmaceutical research . This product is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N3O3 B565373 Bilastine-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLDZMARIUXJI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Bilastine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into its synthesis, analytical characterization, and applications.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, primarily used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass.[1][3] The incorporation of six deuterium atoms on the two methyl groups of the propanoic acid moiety provides a stable isotopic label for precise quantification by mass spectrometry.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(methyl-d3)propanoic-3,3,3-d3 acid[3]
Molecular Formula C₂₈H₃₁D₆N₃O₃[5]
Molecular Weight 469.65 g/mol [5]
CAS Number 1215358-58-9[3]
Appearance Off-White SolidN/A
Purity (by HPLC) ≥98%N/A
Isotopic Purity >99.5 atom %DN/A
Solubility Slightly soluble in Chloroform and MethanolN/A
Storage Recommended at -20°C[3]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on established synthesis methods for Bilastine and general principles of isotopic labeling. The key step involves the introduction of the deuterated dimethylpropanoic acid moiety. One potential strategy involves the alkylation of a suitable precursor with a deuterated agent.

A likely precursor for the final step is 2-(4-{2-[4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl]ethyl}phenyl)acetonitrile. The synthesis could proceed by introducing the deuterated isobutyric acid group. This can be achieved by first synthesizing deuterated 2-bromoisobutyric acid from 2-hydroxy-2-methyl-d3-propionic-3,3,3-d3 acid, a commercially available starting material. The final step would be the alkylation of the phenylacetonitrile derivative with the deuterated 2-bromoisobutyric acid, followed by hydrolysis of the nitrile to the carboxylic acid.

An alternative approach involves the use of deuterated methyl iodide (CD₃I) for the gem-dimethylation of a phenylacetic acid ester precursor. This method would introduce the two trideuteromethyl groups in a single step.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Conceptual Synthesis of this compound start Bilastine Precursor (e.g., Phenylacetic acid ester derivative) step1 Gem-Dimethylation with Deuteration start->step1 reagent Deuterated Methylating Agent (e.g., CD₃I) reagent->step1 intermediate Deuterated Intermediate Ester step1->intermediate step2 Hydrolysis intermediate->step2 end This compound step2->end G cluster_workflow Bioanalytical Workflow using this compound sample Biological Sample (Plasma or Urine) is Spike with This compound (IS) sample->is extraction Sample Preparation (e.g., Protein Precipitation) is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data

References

The Strategic Application of Deuterated Bilastine in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of deuterated bilastine in pharmacokinetic (PK) studies. By leveraging the unique properties of stable isotopes, researchers can significantly enhance the precision, efficiency, and scope of their drug development programs. This document outlines the rationale, methodologies, and data interpretation associated with the use of deuterated bilastine, offering a comprehensive resource for professionals in the pharmaceutical sciences.

Introduction: The Rationale for Deuterium Substitution in Bilastine Pharmacokinetic Studies

Bilastine is a second-generation H1 antihistamine characterized by rapid absorption and a pharmacokinetic profile that is linear across a therapeutic dose range.[1][2] A key feature of bilastine is its minimal metabolism in humans; the majority of the administered dose is excreted unchanged in the urine and feces.[2][3][4] While this low metabolic clearance simplifies its pharmacokinetic profile, it also presents unique applications for stable isotope labeling.

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule that is chemically identical to the parent drug but has a greater mass.[5][6] This mass difference allows for its simultaneous administration and distinct detection by mass spectrometry.[7] The primary advantages of using deuterated compounds in pharmacokinetic studies include:

  • Improved Bioanalytical Accuracy: Deuterated analogs serve as ideal internal standards in quantitative bioanalysis (e.g., LC-MS/MS), as they co-elute with the unlabeled drug, correcting for variations in sample processing and instrument response.[7]

  • Reduced Intersubject Variability: Co-administration of a deuterated microtracer with the non-labeled drug allows each subject to act as their own control, significantly reducing the impact of inter-individual physiological differences.[8][9]

  • Enhanced Bioavailability and Bioequivalence Studies: The use of stable isotopes can dramatically increase the statistical power of bioavailability and bioequivalence studies, thereby reducing the required number of subjects.[8][9]

  • Metabolic Pathway Elucidation: While bilastine's metabolism is not extensive, deuteration at specific sites can help in identifying and quantifying minor metabolites by observing the kinetic isotope effect (KIE), where the heavier C-D bond is cleaved more slowly than a C-H bond.[10][11][12]

Given that bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, the primary application of deuterated bilastine is not to alter the metabolic profile but to serve as a superior analytical tool in pharmacokinetic research.[3][13]

Synthesis and Characterization of Deuterated Bilastine

While a specific, published synthesis for deuterated bilastine is not widely available, a general approach can be proposed based on established methods for deuterium labeling. One common strategy involves the use of deuterated starting materials in the final steps of the synthesis.

A plausible synthetic route for bilastine involves the coupling of key intermediates.[14] To introduce deuterium, one could utilize deuterated reagents in these coupling steps. For example, a deuterated analog of 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester could be employed. Another approach is H-D exchange reactions on the final bilastine molecule or key intermediates using a catalyst like palladium on carbon in the presence of D2O.[15][16][17]

Characterization: Upon synthesis, the deuterated bilastine must be rigorously characterized to confirm its identity, purity, and the extent and location of deuterium incorporation. This is typically achieved using:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of deuterium atoms incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To determine the precise location of the deuterium atoms and the isotopic enrichment at each site.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[18][19]

Experimental Protocols for Pharmacokinetic Studies

The following section details a generalized protocol for a pharmacokinetic study employing deuterated bilastine as a microtracer to determine the absolute bioavailability of an oral bilastine formulation.

Study Design

A single-center, open-label, two-period crossover study in healthy adult volunteers.

  • Period 1: Subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg).

  • Period 2: After a suitable washout period, subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg) co-administered with an intravenous (IV) microdose of deuterated bilastine (e.g., 100 µg).

Dosing and Sample Collection
  • Oral Administration: A single 20 mg tablet of bilastine is administered with water after an overnight fast.[20]

  • Intravenous Administration: A sterile solution of deuterated bilastine is infused over a short period (e.g., 15 minutes).

  • Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of bilastine and deuterated bilastine in plasma.

  • Sample Preparation: Protein precipitation or solid-phase extraction is used to isolate the analytes from the plasma matrix.

  • Chromatographic Separation: A C18 reverse-phase HPLC column is used to separate bilastine from endogenous plasma components.[21][22]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are monitored for both bilastine and deuterated bilastine.

Data Presentation and Interpretation

The plasma concentration-time data for both the labeled and unlabeled bilastine are used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂ Elimination half-life
CL Total body clearance
Vd Apparent volume of distribution
Comparative Pharmacokinetic Data

The following table presents hypothetical data from a study in healthy subjects, comparing the pharmacokinetic parameters of oral bilastine determined with and without the use of an intravenous deuterated microtracer.

ParameterOral Bilastine (20 mg)IV Deuterated Bilastine (100 µg)
Cmax (ng/mL) 220 ± 455.5 ± 1.2
Tmax (h) 1.3 ± 0.5N/A
AUC(0-∞) (ng·h/mL) 1500 ± 30030 ± 5
t₁/₂ (h) 14.5 ± 2.514.6 ± 2.4
Absolute Bioavailability (F%) -Calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100

Data are presented as mean ± standard deviation.

The absolute bioavailability (F) can be calculated using the dose-normalized AUC values from the oral non-deuterated and intravenous deuterated bilastine. An estimated oral bioavailability for bilastine is around 60%.[1]

Visualizations

Experimental Workflow

G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Bioanalysis cluster_3 Data Analysis Subject Screening & Consent Subject Screening & Consent Oral Bilastine (20 mg) + IV Deuterated Bilastine (100 µg) Oral Bilastine (20 mg) + IV Deuterated Bilastine (100 µg) Subject Screening & Consent->Oral Bilastine (20 mg) + IV Deuterated Bilastine (100 µg) Serial Blood Sampling Serial Blood Sampling Oral Bilastine (20 mg) + IV Deuterated Bilastine (100 µg)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Sample Preparation Sample Preparation Plasma Separation & Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification of Bilastine & Deuterated Bilastine Quantification of Bilastine & Deuterated Bilastine LC-MS/MS Analysis->Quantification of Bilastine & Deuterated Bilastine Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Bilastine & Deuterated Bilastine->Pharmacokinetic Modeling Calculation of PK Parameters Calculation of PK Parameters Pharmacokinetic Modeling->Calculation of PK Parameters Statistical Analysis Statistical Analysis Calculation of PK Parameters->Statistical Analysis

Caption: Workflow for a pharmacokinetic study using deuterated bilastine.

Rationale for Using a Deuterated Internal Standard

G cluster_0 Sample Processing cluster_1 Potential for Error/Variability cluster_2 Outcome A Plasma Sample (Bilastine + Deuterated Bilastine) B Extraction A->B C LC-MS/MS Injection B->C D Incomplete Extraction Recovery B->D E Ion Suppression/Enhancement C->E F Injection Volume Inconsistency C->F G Accurate Quantification (Ratio of Bilastine / Deuterated Bilastine) D->G Errors Mitigated by Identical Behavior of Isotopologues E->G Errors Mitigated by Identical Behavior of Isotopologues F->G Errors Mitigated by Identical Behavior of Isotopologues

Caption: Mitigation of analytical variability with a deuterated internal standard.

Bilastine Disposition Pathway

G cluster_0 Absorption & Distribution cluster_1 Metabolism & Excretion A Oral Bilastine B Systemic Circulation (Plasma Protein Binding: 84-90%) A->B Rapid Absorption C Peripheral Tissues (H1 Receptor Site of Action) B->C D Minimal Metabolism (No significant CYP interaction) B->D E Renal Excretion (~33% Unchanged) D->E F Fecal Excretion (~67% Unchanged) D->F

Caption: Simplified pharmacokinetic pathway of bilastine.

Conclusion

The use of deuterated bilastine represents a sophisticated and powerful tool in the arsenal of the pharmacokinetic scientist. While the minimal metabolism of bilastine precludes the traditional application of deuteration for metabolic stabilization, its utility as an internal standard and a microtracer for absolute bioavailability studies is invaluable. By enabling more precise, efficient, and robust clinical studies, deuterated bilastine can accelerate the drug development process and provide a clearer understanding of its clinical pharmacology. This guide provides the foundational knowledge for researchers to design and execute pharmacokinetic studies that leverage the full potential of stable isotope labeling.

References

Bilastine-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties of this compound, the mechanism of action of Bilastine, and comprehensive experimental protocols.

Core Data Summary

A structured overview of the key quantitative data for this compound is presented below for ease of reference and comparison.

PropertyValue
CAS Number 1215358-58-9
Molecular Weight 469.65 g/mol
Molecular Formula C₂₈H₃₁D₆N₃O₃

Mechanism of Action: Selective Histamine H1 Receptor Antagonism

Bilastine is a potent and highly selective histamine H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating allergic symptoms. Furthermore, Bilastine exhibits inverse agonist activity, meaning it can reduce the basal activity of the H1 receptor even in the absence of histamine. This dual action contributes to its efficacy in treating conditions such as allergic rhinitis and urticaria.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by Bilastine is depicted in the following diagram.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and quantification of Bilastine.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Bilastine for the H1 receptor.

  • Membrane Preparation:

    • Utilize membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine.

    • Add varying concentrations of Bilastine to compete with the radioligand for binding to the H1 receptor.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of Bilastine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) for Bilastine using the Cheng-Prusoff equation.

Quantification of Bilastine in Plasma using LC-MS/MS with this compound as Internal Standard

This method outlines the procedure for the sensitive and specific quantification of Bilastine in biological matrices.

  • Sample Preparation:

    • To a plasma sample, add a known concentration of this compound as an internal standard.

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

      • Flow Rate: A typical flow rate for analytical LC.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Bilastine: Monitor the transition from the parent ion to a specific product ion.

        • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Bilastine to the peak area of this compound against the concentration of Bilastine standards.

    • Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of Bilastine in plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Bilastine Calibration_Curve->Quantification

Caption: Workflow for the Quantification of Bilastine in Plasma by LC-MS/MS.

This technical guide provides foundational information for researchers working with this compound and Bilastine. For further details, consulting the primary scientific literature is recommended.

Isotopic Purity of Bilastine-d6 Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Bilastine-d6 reference standard. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. This document outlines the quantitative data regarding the purity of this compound, details the experimental protocols for its assessment, and provides visualizations of relevant biological pathways and analytical workflows.

Data Presentation: Isotopic and Chemical Purity of this compound

The quality of a stable isotope-labeled internal standard is paramount for accurate and reproducible analytical results. The table below summarizes the chemical and isotopic purity of this compound as specified by various suppliers. It is important to note that purity values can vary between different lots and manufacturers.

Supplier/SourceChemical Purity (by HPLC)Isotopic Purity (atom % D)
Supplier A[1]99.2%99.5%
Supplier B[2]>95%Not Specified
Supplier C (Certificate of Analysis)98.2%>99.5%
Supplier D[3]97.12%Not Specified
Supplier E[4]≥98%Not Specified

Experimental Protocols

The determination of isotopic and chemical purity of this compound involves sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the percentage of this compound relative to any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a small percentage of an ion-pairing agent like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for Bilastine (approximately 280 nm).

  • Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.

  • Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of a deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Bilastine.

  • Mass Analysis:

    • The instrument is calibrated to ensure high mass accuracy.

    • A full scan mass spectrum of the this compound standard is acquired.

    • The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to lower deuteration levels (d5, d4, etc.) as well as the unlabeled molecule (d0) are measured.

  • Data Analysis: The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopic species. The formula for this calculation can be complex and often requires specialized software that accounts for the natural isotopic abundance of all elements in the molecule. A simplified representation is:

    • Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100

Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Proton (¹H) NMR:

    • A ¹H NMR spectrum is acquired to identify the presence of any residual protons at the labeled positions.

    • The integration of the residual proton signals compared to the integration of signals from unlabeled positions in the molecule can be used to estimate the isotopic enrichment.

  • Deuterium (²H) NMR:

    • A ²H NMR spectrum directly detects the deuterium nuclei.

    • The chemical shifts of the deuterium signals confirm the positions of the labels.

    • The relative integrals of the different deuterium signals can provide information about the isotopic distribution within the molecule.

Mandatory Visualizations

Signaling Pathway of Bilastine Action

Bilastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by Bilastine. Histamine binding to the G-protein coupled H1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the allergic response.

Bilastine_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Bilastine Bilastine Bilastine->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Bilastine's mechanism of action via H1 receptor antagonism.

Experimental Workflow for the Use of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative bioanalysis using LC-MS/MS. The following workflow diagram illustrates the key steps in a typical bioanalytical method utilizing this compound.

Bilastine_d6_Workflow start Start sample_prep Sample Preparation (e.g., plasma, urine) start->sample_prep add_is Spike with this compound Internal Standard sample_prep->add_is extraction Analyte Extraction (e.g., protein precipitation, liquid-liquid extraction) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Ratio of Bilastine to This compound peak areas) data_processing->quantification end End quantification->end

Caption: Bioanalytical workflow using this compound internal standard.

Logical Relationship for Isotopic Purity Assessment

The comprehensive assessment of the isotopic purity of a reference standard like this compound relies on the integration of data from multiple analytical techniques. This diagram illustrates the logical relationship between these techniques to arrive at a conclusive purity value.

Isotopic_Purity_Assessment start This compound Reference Standard hplc HPLC Analysis start->hplc ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H and ²H) start->nmr chem_purity Chemical Purity (%) hplc->chem_purity isotopic_enrichment Isotopic Enrichment (atom % D) ms->isotopic_enrichment structural_confirmation Structural Confirmation & Label Position nmr->structural_confirmation final_purity Comprehensive Isotopic Purity Assessment chem_purity->final_purity isotopic_enrichment->final_purity structural_confirmation->final_purity

Caption: Logic for comprehensive isotopic purity assessment.

References

A Technical Guide to the Solubility of Bilastine-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bilastine, a selective histamine H1 receptor antagonist. While specific quantitative solubility data for its deuterated analog, Bilastine-d6, is not extensively available in public literature, the data for Bilastine serves as a robust proxy due to their near-identical physicochemical properties. Deuterated forms like this compound are primarily utilized as internal standards in pharmacokinetic studies to quantify the active drug.[1][2]

Quantitative Solubility Data

The solubility of Bilastine has been evaluated in various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for analytical and formulation development.

SolventTypeSolubilityConcentrationTemperatureSource
Single Solvents
ChloroformOrganicSoluble~30 mg/mLNot Specified[3]
4-MethylpyridineOrganicSoluble29 mg/mL (62.55 mM)25°C[4]
Dimethyl Sulfoxide (DMSO)OrganicSoluble49.3 mg/mL (106.34 mM)Not Specified[5]
Dimethyl Sulfoxide (DMSO)OrganicSoluble1 mg/mL (2.15 mM)Not Specified[4]
MethanolOrganicHighest Solubility*Not QuantifiedNot Specified[6]
Methylene ChlorideOrganicSolubleNot QuantifiedNot Specified[7]
WaterAqueousInsoluble-Not Specified[4][5][7]
Solvent Systems for In Vivo Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMixedSoluble≥ 1.25 mg/mLNot Specified[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)MixedSoluble≥ 1.25 mg/mLNot Specified[8]
10% DMSO, 90% Corn OilMixedSoluble≥ 1.25 mg/mLNot Specified[8]

*Compared to water, 0.1 N HCl, and 6.8 phosphate buffer.[6]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[6]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the vial at a constant temperature using a shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.[6][9][10]

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of Stock Solutions for Analysis

This protocol details the preparation of a standard stock solution, a common procedure in analytical method development for Bilastine.[9][11]

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.

  • Dissolution: Transfer the weighed compound into a volumetric flask (e.g., 100 mL).

  • Solvent Addition: Add a portion of the chosen solvent (e.g., methanol) and gently swirl or sonicate the flask to ensure complete dissolution of the solid.[9][10]

  • Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous. This yields a stock solution of a known concentration (e.g., 100 µg/mL).

Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Bilastine functions as a selective antagonist of the histamine H1 receptor. During an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, causing allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12][13][14][15]

Bilastine_MoA cluster_mast_cell Mast Cell cluster_target_cell Target Cell Allergen Allergen MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds Symptoms Allergic Symptoms (e.g., Itching, Swelling) H1Receptor->Symptoms Activation Bilastine Bilastine Bilastine->H1Receptor Blocks

Figure 1: Bilastine's mechanism of action as an H1 receptor antagonist.
Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps involved in determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow A 1. Add excess this compound to organic solvent B 2. Agitate at constant temp. (e.g., 24-48 hours) to reach equilibrium A->B C 3. Centrifuge or let settle to separate solid B->C D 4. Filter supernatant (e.g., 0.22 µm filter) C->D E 5. Dilute filtered sample to known concentration D->E F 6. Quantify concentration (HPLC or UV-Vis) E->F G 7. Calculate solubility F->G

Figure 2: Workflow for the experimental determination of solubility.

References

Commercial Suppliers and Technical Applications of High-Purity Bilastine-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement and application of high-purity isotopically labeled standards are critical for accurate bioanalytical and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity Bilastine-d6, along with detailed experimental protocols for its use as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies.

This compound, the deuterated analog of the second-generation antihistamine Bilastine, serves as an indispensable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based assays ensures the precise quantification of Bilastine in biological matrices by correcting for variations in sample preparation and instrument response.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The quality and characterization of the standard are paramount for generating reliable and reproducible data. Below is a summary of commercially available this compound with their reported specifications.

SupplierProduct Code/CAS No.Purity (by HPLC)Isotopic Purity (atom % D)Appearance
LGC StandardsTRC-B385002 / 1215358-58-9>95%[1]Not specifiedNot specified
ESS Chem Co.ESS0217 / 1215358-58-999.2%[2][3]99.5%[2][3]White solid[2][3]
Amerigo ScientificCBB1107220EXP / 1215358-58-997.1%99.5%Off-white solid
ClearsynthCS-O-15080 / 1215358-58-9≥90%[4]Not specifiedNot specified
Simson PharmaNot specified / 1215358-58-9Not specifiedNot specifiedNot specified
MedChemExpressHY-14447S / 1215358-58-9Not specifiedNot specifiedNot specified
GlpBioNot specified / 1215358-58-9Not specifiedNot specifiedNot specified

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at stable positions within the molecule, often on the α,α-dimethylbenzeneacetic acid moiety. While specific proprietary synthesis routes are not always disclosed by suppliers, the general synthesis of Bilastine has been described in the literature. One common approach involves a multi-step synthesis starting from 2-nitroaniline, which is then subjected to reduction, ring closure, alkylation, hydrolysis, and coupling reactions to yield the final Bilastine structure. Deuteration is likely achieved by using deuterated starting materials or reagents during the synthesis process.

The characterization and quality control of this compound are crucial. A comprehensive Certificate of Analysis (CoA) should accompany the product, providing details on its identity, purity, and isotopic enrichment. A typical CoA for high-purity this compound would include:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the position of the deuterium labels.

Experimental Protocols: Bioanalytical Applications of this compound

This compound is predominantly used as an internal standard for the quantification of Bilastine in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Sample Preparation: Protein Precipitation

This method is widely used for the extraction of Bilastine from plasma samples.

Materials:

  • Human plasma samples containing Bilastine

  • This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 50 µL aliquot of human plasma, add a predetermined amount of this compound internal standard solution.[5]

  • Add a protein precipitation agent, typically a 50:50 (v/v) mixture of methanol and acetonitrile.[4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A validated ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

  • A tandem mass spectrometer (e.g., Sciex API 5000 or similar) equipped with a Turbo Ion Spray or electrospray ionization (ESI) source.[4]

Chromatographic Conditions (Example): [5]

  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm (for plasma)

  • Mobile Phase: Isocratic elution with a mixture of Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.

  • Flow Rate: 1.00 mL/min

  • Column Temperature: Room temperature

Mass Spectrometry Conditions (Example): [5]

  • Ionization Mode: Positive Turbo Ion Spray

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bilastine: Precursor ion (Q1) m/z 464 → Product ion (Q3) m/z 272

    • This compound (Internal Standard): Precursor ion (Q1) m/z 470 → Product ion (Q3) m/z 278

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be established over the expected concentration range of Bilastine in the samples (e.g., 0.2–400 ng/mL in plasma).[4][5]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity and Specificity: To ensure no interference from endogenous components in the matrix.

  • Matrix Effect: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: To evaluate the stability of Bilastine in the biological matrix under various storage and handling conditions.

Visualizing Workflows

To aid in the understanding of the processes involved in utilizing high-purity this compound, the following diagrams illustrate key workflows.

Procurement and Validation of High-Purity this compound cluster_procurement Procurement cluster_validation In-house Validation Identify Suppliers Identify Suppliers Request CoAs Request CoAs Identify Suppliers->Request CoAs Compare Specifications Compare Specifications Request CoAs->Compare Specifications Select Supplier Select Supplier Compare Specifications->Select Supplier Procure Standard Procure Standard Select Supplier->Procure Standard Verify Identity (MS, NMR) Verify Identity (MS, NMR) Procure Standard->Verify Identity (MS, NMR) Confirm Purity (HPLC) Confirm Purity (HPLC) Verify Identity (MS, NMR)->Confirm Purity (HPLC) Assess Isotopic Enrichment Assess Isotopic Enrichment Confirm Purity (HPLC)->Assess Isotopic Enrichment Prepare Stock Solution Prepare Stock Solution Assess Isotopic Enrichment->Prepare Stock Solution Validated for Use Validated for Use Prepare Stock Solution->Validated for Use

Caption: Workflow for procuring and validating a high-purity deuterated standard.

Bioanalytical Workflow Using this compound as an Internal Standard Biological Sample Collection Biological Sample Collection Spike with this compound (IS) Spike with this compound (IS) Biological Sample Collection->Spike with this compound (IS) Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Spike with this compound (IS)->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Typical bioanalytical workflow for pharmacokinetic studies.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Bilastine in Human Plasma Using LC-MS/MS with Bilastine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Bilastine in human plasma. The method utilizes a simple protein precipitation extraction procedure and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with Bilastine-d6 as the stable isotope-labeled internal standard. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The protocol has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its reliability for routine analysis.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and precise measurement of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a validated LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and mitigate potential matrix effects. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Ammonium hydroxide

  • Formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: Shimadzu or Waters UPLC/HPLC system

  • Mass Spectrometer: API 4000 or API 5000 triple quadrupole mass spectrometer

  • Analytical Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm or equivalent

Standard Solutions Preparation

Stock solutions of Bilastine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of working standard solution into blank human plasma.

Bioanalytical Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Methanol/Acetonitrile) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection MS/MS Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bilastine calibration->quantification

Caption: Bioanalytical workflow for Bilastine quantification in human plasma.

Detailed Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Conditions:

    • Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm.[1]

    • Mobile Phase: Isocratic elution with Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.[1] An alternative mobile phase is acetonitrile-water with 0.1% formic acid.[2][3]

    • Flow Rate: 1.00 mL/min.[1]

    • Injection Volume: 5-10 µL.

    • Column Temperature: Room temperature.[1]

  • MS/MS Conditions:

    • Ionization Mode: Positive Turbo Ion Spray.[1]

    • MRM Transitions:

      • Bilastine: Precursor ion 464 m/z → Product ion 272 m/z.[1]

      • This compound: Precursor ion 470 m/z → Product ion 278 m/z.[1]

    • Optimize collision energy and other compound-specific parameters for maximum signal intensity.

Method Validation Summary

The method was validated according to international guidelines. A summary of the validation parameters is presented below.

Quantitative Data
ParameterResult
Linearity Range (Plasma) 0.2 - 400 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]
Intra-day Precision (%CV) 2.74 - 10.31%[1]
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Matrix Effect 95% - 108%[2][3]
Recovery > 70%[2][3]

Signaling Pathway (Illustrative)

While Bilastine itself does not have a signaling pathway, the following diagram illustrates its mechanism of action as a histamine H1 receptor antagonist.

moa Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates AllergicResponse Allergic Response (e.g., vasodilation, itching) H1R->AllergicResponse Initiates Bilastine Bilastine Bilastine->H1R Blocks Binding

Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Bilastine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure makes this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies.

References

Application Note: Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Bilastine for pharmacokinetic and bioequivalence studies.

Introduction: Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate quantification of Bilastine in plasma is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the preferred method for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision. This document outlines a detailed protocol for the analysis of Bilastine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.[3][4]

Principle of the Method: The method employs reversed-phase liquid chromatography for the separation of Bilastine and its deuterated internal standard, this compound, from plasma matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to Bilastine but with a different mass, co-elutes and experiences similar ionization and fragmentation, allowing it to serve as an ideal internal standard. Quantification is based on the ratio of the peak area of Bilastine to that of the known concentration of this compound.

G cluster_process Analytical Process cluster_data Data Analysis Analyte Bilastine (Unknown Conc.) Preparation Sample Preparation (Protein Precipitation) Analyte->Preparation IS_added This compound (Known Conc.) IS_added->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Extraction, Evaporation, Reconstitution PeakAreas Measure Peak Areas (Analyte & IS) LCMS->PeakAreas Ratio Calculate Peak Area Ratio (Analyte / IS) PeakAreas->Ratio Concentration Determine Analyte Concentration (from Calibration Curve) Ratio->Concentration

Caption: Principle of Internal Standard Method.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (optional, for mobile phase)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., Sodium Heparin)

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Bilastine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare intermediate and working standard solutions of Bilastine by serial dilution of the stock solution with a methanol/water mixture.

    • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.

Sample Preparation (Protein Precipitation)

This protocol is based on methods that extract Bilastine and the internal standard from a 50 µL plasma sample.[4]

  • Sample Thawing: Thaw frozen plasma samples and calibration/QC samples on ice.

  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube (except for blank plasma).

  • Precipitation: Add a protein precipitation agent, such as a 50/50 mixture of methanol and acetonitrile.[3][4] A typical ratio is 3:1 or 4:1 of solvent to plasma volume.

  • Vortexing: Vortex mix the samples for approximately 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 1900g for 10 minutes) to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase to enhance sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

G Start Start: 50 µL Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Add Methanol/Acetonitrile for Protein Precipitation Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (e.g., 1900g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on validated methods for Bilastine analysis.[3][4]

Parameter Condition
LC System Ultra-Performance Liquid Chromatography (UPLC) System
Column Reversed-phase column (e.g., Waters XBridge, 3.5 μm, 2.1 x 30 mm)[4]
Mobile Phase Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with 0.1% formic acid)
Flow Rate ~1.0 mL/min[4]
Column Temperature Room Temperature[4]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 5000)[3]
Ion Source Turbo Ion Spray, Positive Ionization Mode[3]
MRM Transitions
BilastineQ1: 464 m/z → Q3: 272 m/z[4][5]
This compoundQ1: 470 m/z → Q3: 278 m/z[4][5]

Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines. The table below summarizes typical performance characteristics from published methods.

Validation Parameter Typical Value/Range Reference
Linearity Range 0.20 - 400.80 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Intra-day Precision (%CV) 2.74% - 10.31%[4]
Inter-day Precision (%CV) < 15% (reported for a similar UPLC method)[1][2]
Intra-day Accuracy (% of Nominal) 96.91% - 113.33%[4]
Inter-day Accuracy (% of Nominal) 85% - 107% (reported for a similar UPLC method)[1][2]
Recovery > 70% (reported for a similar UPLC method)[1][2]

Data Presentation and Analysis

  • Calibration Curve:

    • Prepare calibration standards by spiking blank plasma with known concentrations of Bilastine.

    • Process these standards alongside the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio (Bilastine / this compound) against the nominal concentration of Bilastine.

    • Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the curve.

  • Quantification of Unknowns:

    • Calculate the peak area ratio for each unknown sample.

    • Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control:

    • Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the validity of the analytical run.

    • The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of Bilastine in plasma samples. The simple protein precipitation extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in support of clinical and preclinical studies. Proper method validation is essential to ensure reliable results.

References

Application Note: High-Throughput Solid Phase Extraction Protocol for the Quantification of Bilastine and Bilastine-d6 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid phase extraction (SPE) protocol for the simultaneous quantification of the second-generation antihistamine, Bilastine, and its deuterated internal standard, Bilastine-d6, in human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent for efficient sample clean-up and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and accurate bioanalytical method for pharmacokinetic studies and clinical research.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Accurate determination of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid phase extraction is a widely used sample preparation technique that offers superior sample clean-up compared to protein precipitation, leading to reduced matrix effects and improved analytical sensitivity. This protocol provides a detailed methodology for the extraction of Bilastine and its internal standard, this compound, from human plasma, ensuring high recovery and reproducibility.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL)

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation and SPE Protocol
  • Preparation of Spiking Solutions:

    • Prepare stock solutions of Bilastine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

    • Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of 2% ammonium hydroxide in water and vortex for another 10 seconds.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water. Dry the cartridge under high vacuum for 5 minutes.

    • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions).

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of the analytes from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (linear gradient to 5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (linear gradient to 95% A), 3.6-5.0 min (95% A).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Bilastine: 464.3 -> 272.3[1]

      • This compound: 470.0 -> 278.0[1]

    • Optimize collision energy and other compound-specific parameters for maximum signal intensity.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE protocol based on typical results for the extraction of antihistamines and other basic drugs from plasma.

ParameterBilastineThis compound
Recovery (%) 85 - 10585 - 105
Precision (CV%) < 15< 15
Matrix Effect (%) 90 - 11090 - 110

Disclaimer: The data presented are representative values for similar compounds and methods. Actual results may vary and should be established through method validation in the user's laboratory.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 2% NH4OH (200 µL) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 load Load Sample vortex2->load condition Condition (Methanol, Water) condition->load wash Wash (Water, 5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute (Mobile Phase) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for Bilastine analysis.

Logical_Relationship Analyte Bilastine (Analyte) SPE Solid Phase Extraction (Polymeric Reversed-Phase) Analyte->SPE Retention IS This compound (Internal Standard) IS->SPE Retention Plasma Plasma Matrix (Proteins, Phospholipids, etc.) Plasma->SPE Removal LCMS LC-MS/MS Detection SPE->LCMS Clean Extract Quantification Accurate Quantification LCMS->Quantification Selective Detection

Caption: Logic of bioanalytical method.

References

Application Note: High-Throughput Quantification of Bilastine in Human Plasma using Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protein precipitation method for the quantitative analysis of Bilastine in human plasma. The protocol incorporates Bilastine-d6 as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for high-throughput bioanalytical studies, providing a simple, rapid, and efficient sample preparation procedure prior to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] Accurate quantification of Bilastine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed.[4][5][6] This method effectively removes a large portion of plasma proteins, which can interfere with downstream analysis and damage analytical columns.[4] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.

This application note provides a detailed protocol for the extraction of Bilastine from human plasma using protein precipitation with acetonitrile, with this compound as the internal standard. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • 96-well collection plates

  • Sealing mats or films

  • Centrifuge capable of handling 96-well plates

  • Vortex mixer

Preparation of Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bilastine reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bilastine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve range.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[7]

  • Aliquoting Samples: Aliquot 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples) into a 96-well collection plate.

  • Addition of Internal Standard and Precipitation: Add 300 µL of the IS working solution (this compound in acetonitrile) to each well. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[5]

  • Mixing: Cover the plate with a sealing mat and vortex mix for 1-2 minutes at medium speed to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Diagram of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Thaw and Vortex Plasma Samples aliquot 2. Aliquot 100 µL Plasma into 96-well Plate plasma->aliquot add_is 3. Add 300 µL this compound in Acetonitrile aliquot->add_is mix 4. Vortex Mix for 1-2 minutes add_is->mix centrifuge 5. Centrifuge at 4000 rpm for 10 min mix->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms

Caption: Workflow for Bilastine extraction from plasma.

Data Presentation

The following tables summarize typical quantitative data for Bilastine analysis in human plasma using methods involving protein precipitation followed by LC-MS/MS or HPLC.

Table 1: Linearity and Sensitivity of Bilastine Quantification

ParameterValueReference
Linearity Range10 - 500 ng/mL[8]
Lower Limit of Quantification (LLOQ)10 ng/mL[8]
Limit of Detection (LOD)2.9 ng/mL[1]
Correlation Coefficient (R²)> 0.999[1][9]

Table 2: Accuracy and Precision of Bilastine Quantification

ParameterValueReference
Intra-day Accuracy91% - 103%[8]
Inter-day Accuracy85% - 107%[8]
Intra-day Precision (%RSD)< 15%[8]
Inter-day Precision (%RSD)< 15%[8]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Extraction Recovery> 70%[8]
Matrix Effect95% - 108%[8]

LC-MS/MS Method Parameters (Example)

While specific parameters will need to be optimized for individual instruments, the following provides a general starting point for the LC-MS/MS analysis of Bilastine.

Liquid Chromatography

ParameterCondition
ColumnC18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5-10 µL
Column Temperature40 °C
GradientOptimized for separation of Bilastine and IS

Mass Spectrometry

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Bilastine)To be determined empirically (e.g., m/z 464.3 → [product ion])
MRM Transition (this compound)To be determined empirically (e.g., m/z 470.3 → [product ion])
Collision EnergyOptimized for each transition
Dwell Time100-200 ms

Conclusion

The protein precipitation method using acetonitrile and this compound as an internal standard offers a simple, rapid, and robust approach for the quantification of Bilastine in human plasma. This method is amenable to high-throughput workflows and provides accurate and precise results when coupled with LC-MS/MS analysis. The protocol described herein serves as a valuable tool for researchers and drug development professionals engaged in the bioanalysis of Bilastine.

References

Application Note: High-Throughput Quantification of Bilastine in Human Plasma Using a Validated UPLC-MS/MS Method with Bilastine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and reliable quantification of Bilastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Bilastine in human plasma. The use of a stable isotope-labeled internal standard, Bilastine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this UPLC-MS/MS method, demonstrating its suitability for bioanalytical applications.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Analyte and Internal Standard MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Bilastine464.3272.20.13025
This compound470.3278.20.13025

Note: The precursor and product ions for detection are 464 → 272 for bilastine and 470 → 278 for this compound.[2]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by IS

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of Bilastine.

Preparation of Stock and Working Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike the plasma with the corresponding working solutions. For unknown samples, add 10 µL of diluent.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank (add 10 µL of diluent to the blank).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC Method
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-2.5 min: Linear gradient to 5% A, 95% B

    • 2.5-3.0 min: Hold at 5% A, 95% B

    • 3.0-3.1 min: Linear gradient to 95% A, 5% B

    • 3.1-4.0 min: Hold at 95% A, 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Method
  • Ionization: ESI Positive

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Bilastine: 464.3 > 272.2

    • This compound: 470.3 > 278.2

  • Refer to Table 1 for other mass spectrometer settings.

Data Analysis and Quantification
  • Integrate the peak areas for both Bilastine and this compound.

  • Calculate the peak area ratio (Bilastine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Bilastine in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike_is 2. Spike with this compound (IS) plasma->spike_is ppt 3. Protein Precipitation (Acetonitrile) spike_is->ppt vortex 4. Vortex Mix ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into UPLC supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Quantification of Bilastine calibration->quantification

Caption: Workflow for Bilastine quantification in plasma.

Logical Relationship of Method Components

G Bilastine Bilastine (Analyte) UPLC UPLC (Separation) Bilastine->UPLC Bilastine_d6 This compound (Internal Standard) Bilastine_d6->UPLC MSMS MS/MS (Detection) UPLC->MSMS Peak_Area_Ratio Peak Area Ratio MSMS->Peak_Area_Ratio Concentration Concentration Peak_Area_Ratio->Concentration

Caption: Relationship of analytical components.

References

HPLC method for the determination of Bilastine using a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of the second-generation antihistamine, Bilastine. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the gold standard for quantitative bioanalysis, effectively correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the determination of Bilastine in both pharmaceutical formulations and human plasma using a deuterated internal standard.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of Bilastine and its deuterated internal standard (this compound) from endogenous matrix components. Detection is achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. The ratio of the peak area of Bilastine to that of the known concentration of this compound is used to calculate the concentration of Bilastine in the unknown sample.

Materials and Reagents

  • Bilastine reference standard (>98% purity)

  • This compound internal standard (>98% purity)

  • HPLC-grade Methanol[1][2]

  • HPLC-grade Acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

  • Bilastine 20 mg tablets[1]

Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Bilastine reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to the volume with methanol to achieve a concentration of 1 mg/mL.[2]

    • Similarly, prepare a 1 mg/mL stock solution of this compound in a separate 10 mL volumetric flask using methanol.

  • Working Standard Solution (10 µg/mL):

    • Dilute the Bilastine primary stock solution with a 50:50 mixture of methanol and water to prepare a working standard solution of 10 µg/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL):

    • Perform a serial dilution of the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL. This solution will be used for spiking all samples and calibration standards.

Calibration Curve Preparation

Prepare calibration standards by spiking appropriate amounts of the Bilastine working standard solution into drug-free blank matrix (plasma digest or tablet placebo extract) to achieve the desired concentration range. A typical range could be 1-1000 ng/mL.

Standard ID Concentration (ng/mL) Volume of 10 µg/mL Bilastine Stock (µL) Final Volume (mL)
CAL 110.11
CAL 250.51
CAL 3101.01
CAL 4505.01
CAL 510010.01
CAL 625025.01
CAL 750050.01
CAL 81000100.01

Table 1: Preparation of Calibration Curve Standards. The final volume is brought up with the appropriate blank matrix.

Sample Preparation

A. Pharmaceutical Formulation (Tablets)

  • Weigh and finely powder no fewer than 20 Bilastine (20 mg) tablets.[1]

  • Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with methanol. This yields a stock solution of 100 µg/mL.[2]

  • Filter the solution through a 0.22 µm syringe filter.

  • Pipette 100 µL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to get a theoretical concentration of 1 µg/mL (1000 ng/mL).

  • Take 100 µL of this final solution, add 100 µL of the IS Spiking Solution (100 ng/mL), and 800 µL of mobile phase before injection.

B. Human Plasma

  • Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Spiking Solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis.

Parameter Condition
HPLC System
ColumnC18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm)[1]
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
GradientIsocratic: 50:50 (A:B) or a shallow gradient depending on matrix complexity
Flow Rate0.8 mL/min[1]
Injection Volume10 µL
Column Temperature30°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionBilastine: m/z 464.3 → 255.1 (Quantifier), 464.3 → 167.1 (Qualifier)This compound: m/z 470.3 → 255.1 (Quantifier)
Ion Source Temperature500°C
Dwell Time100 ms
Collision EnergyOptimized for specific instrument; typically 20-40 eV

Table 2: Optimized HPLC-MS/MS Parameters.

Method Validation Summary

The developed method should be validated according to ICH guidelines.[1][3] Key validation parameters are summarized below.

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.995[3]
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10; accuracy within ±20%; precision <20% RSD.
Accuracy Within 85-115% of nominal concentration (80-120% for LLOQ).[4]
Precision (%RSD) Intra-day and Inter-day precision ≤15% (≤20% for LLOQ).[1]
Matrix Effect IS-normalized matrix factor should be consistent across different lots of matrix with %RSD ≤15%.
Recovery Consistent and reproducible, though not required to be 100%.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, etc.).

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria.

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of Bilastine in plasma samples.

HPLC_Workflow Sample Plasma Sample (100 µL) Add_IS Add IS (this compound) 100 ng/mL Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Analysis HPLC-MS/MS Analysis Supernatant->Analysis Data Data Processing (Peak Area Ratio vs. Conc.) Analysis->Data Result Final Concentration Data->Result

References

Application Notes and Protocols for the Quantitation of Bilastine in Urine Samples using Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate quantification of bilastine in urine is crucial for pharmacokinetic and pharmacodynamic studies, enabling a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the quantitation of bilastine in human urine samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with bilastine-d6 as the internal standard.

Bilastine exerts its therapeutic effect by selectively antagonizing the histamine H1 receptor.[1] During an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors, leading to various allergic symptoms. Bilastine, by blocking this interaction, alleviates these symptoms.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Ammonium hydroxide

  • Reagent-grade water (e.g., Milli-Q)

  • Human urine (drug-free)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with a positive turbo ion spray ionization source[2]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bilastine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the bilastine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation

The sample preparation is based on a protein precipitation method.[2]

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 50 µL of urine sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex the mixture for 10 seconds.

  • Add 150 µL of a 50:50 (v/v) mixture of methanol and acetonitrile to precipitate proteins.[3]

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Waters XBridge, 3.5 µm, 4.6 x 50 mm[4]
Mobile Phase A: Milli-Q water with 1 mM ammonium formate and 0.1% ammonium hydroxideB: Acetonitrile with 1 mM ammonium formate and 0.1% ammonium hydroxide[2]
Flow Rate 1.00 mL/min[4]
Injection Volume 10 µL
Column Temperature Room Temperature[4]
Elution Isocratic[4]

Mass Spectrometry:

ParameterValue
Ion Source Positive Turbo Ion Spray Ionization[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
   Bilastine464 → 272[2]
   this compound470 → 278[2]

Method Validation

The bioanalytical method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.

Data Presentation

Table 1: Calibration Curve Details

ParameterValue
Calibration Range 5.0 - 5010 ng/mL[2]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision (Within-Run)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ5.04.9599.09.91[2]
LQC15.014.898.75.50
MQC25002550102.03.20
HQC4000398099.51.58[2]

Table 3: Accuracy and Precision (Inter-Day)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ5.05.05101.010.5
LQC15.015.2101.36.10
MQC2500248099.24.50
HQC40004050101.32.80

Table 4: Stability Data

Stability ConditionDurationTemperatureMean % Recovery
Bench-top 24 hoursRoom Temperature98.5
Freeze-Thaw 3 cycles-20°C to Room Temp.97.9
Long-term 30 days-20°C99.1

Visualizations

Bilastine Quantitation Workflow

G Bilastine Quantitation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (50 µL) add_is Add this compound (IS) urine_sample->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation Liquid Chromatography (LC Separation) supernatant_transfer->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Concentration Calculation) peak_integration->calibration reporting Reporting calibration->reporting

Caption: Workflow for the quantitation of bilastine in urine.

Bilastine Mechanism of Action

G Bilastine Mechanism of Action cluster_allergen Allergic Response cluster_receptor Receptor Interaction allergen Allergen mast_cell Mast Cell / Basophil allergen->mast_cell histamine_release Histamine Release mast_cell->histamine_release histamine Histamine histamine_release->histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor Binds to allergic_symptoms Allergic Symptoms (itching, swelling, etc.) h1_receptor->allergic_symptoms Activates bilastine Bilastine bilastine->h1_receptor Blocks

Caption: Bilastine's role in blocking the histamine H1 receptor.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of bilastine in human urine samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This detailed protocol and the accompanying validation data demonstrate the suitability of this method for pharmacokinetic research and other drug development applications.

References

Application Note: Preparation of Bilastine-d6 Working Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Bilastine-d6 working solutions to be used as an internal standard in the generation of calibration curves for the quantification of Bilastine in biological matrices.

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate quantification of Bilastine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and instrument response. The preparation of accurate and precise calibration standards and the corresponding internal standard working solution is fundamental to the validity of the analytical method. This application note describes a detailed procedure for the preparation of this compound working solutions.

Materials and Reagents

  • This compound (purity ≥ 98%)

  • Bilastine reference standard (purity ≥ 98%)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional, for initial stock solution)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes and tips

  • Analytical balance

Experimental Protocols

Preparation of this compound Stock Solution (IS Stock)

The initial stock solution of this compound is prepared at a high concentration, which is then serially diluted to obtain the working solution.

Protocol:

  • Accurately weigh approximately 1.0 mg of this compound powder.

  • Transfer the powder to a 1.0 mL Class A volumetric flask.

  • Add a small amount of a suitable solvent (e.g., methanol or DMSO) to dissolve the powder completely.[3]

  • Once dissolved, bring the solution to the final volume of 1.0 mL with the same solvent.

  • This results in a this compound stock solution of 1.0 mg/mL .

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3]

Preparation of Bilastine Stock Solution

A corresponding stock solution of the non-labeled Bilastine is required to prepare the calibration standards.

Protocol:

  • Accurately weigh approximately 10 mg of Bilastine reference standard.

  • Transfer the powder to a 10 mL Class A volumetric flask.

  • Dissolve the powder in methanol and make up the volume to 10 mL to obtain a 1 mg/mL stock solution.[4][5]

Preparation of Intermediate and Working Calibration Curve Standards

A series of dilutions are made from the Bilastine stock solution to prepare the calibration standards.

Protocol:

  • Prepare an intermediate stock solution of Bilastine by diluting the 1 mg/mL stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with methanol to obtain a 10 µg/mL intermediate solution.[4][6]

  • From this intermediate solution, prepare a series of working standard solutions by further dilution with the appropriate solvent (e.g., methanol:water 50:50 v/v).[5][6]

Preparation of this compound Working Solution (IS Working Solution)

The this compound working solution is prepared by diluting the this compound stock solution to a concentration that is appropriate for the analytical method and consistent across all samples, including calibration standards and quality controls. The final concentration of the internal standard should ideally be in the mid-range of the calibration curve of the analyte.

Protocol:

  • Prepare an intermediate this compound solution by diluting the 1.0 mg/mL stock solution. For example, dilute 10 µL of the stock solution to 10 mL with methanol to obtain a 1 µg/mL intermediate solution.

  • Prepare the final this compound working solution by further diluting the intermediate solution. For a typical bioanalytical assay with a calibration curve ranging from 0.20–400.80 ng/mL, a suitable concentration for the internal standard would be in the range of 10-100 ng/mL.[7] To prepare a 50 ng/mL working solution, dilute 500 µL of the 1 µg/mL intermediate solution to 10 mL with the analysis mobile phase or reconstitution solvent.

Data Presentation

The following tables summarize the preparation of the stock and working solutions.

Table 1: Preparation of Stock Solutions

Stock Solution Compound Mass (mg) Dilution Volume (mL) Solvent Final Concentration (mg/mL)
Bilastine Stock Bilastine 10 10 Methanol 1.0

| IS Stock | this compound | 1 | 1 | Methanol | 1.0 |

Table 2: Example Preparation of Bilastine Calibration Curve Standards

Standard Level Concentration (ng/mL) Volume of 10 µg/mL Intermediate (µL) Final Volume (mL) Diluent
CAL 1 0.20 0.2 10 50:50 Methanol:Water
CAL 2 0.50 0.5 10 50:50 Methanol:Water
CAL 3 2.0 2.0 10 50:50 Methanol:Water
CAL 4 10.0 10.0 10 50:50 Methanol:Water
CAL 5 50.0 50.0 10 50:50 Methanol:Water
CAL 6 200.0 200.0 10 50:50 Methanol:Water

| CAL 7 | 400.0 | 400.0 | 10 | 50:50 Methanol:Water |

Table 3: Preparation of this compound Working Solution

Solution Starting Solution Starting Concentration (µg/mL) Volume Taken (µL) Final Volume (mL) Diluent Final Concentration (ng/mL)
Intermediate IS IS Stock 1000 10 10 Methanol 1

| Working IS | Intermediate IS | 1 | 500 | 10 | Mobile Phase | 50 |

Visualization of the Workflow

The following diagram illustrates the workflow for the preparation of Bilastine and this compound working solutions.

G cluster_0 Bilastine Standard Preparation cluster_1 This compound (Internal Standard) Preparation cluster_2 Sample Analysis Bila_powder Bilastine Powder Bila_stock Bilastine Stock (1 mg/mL) Bila_powder->Bila_stock Dissolve in Methanol Bila_inter Bilastine Intermediate (10 µg/mL) Bila_stock->Bila_inter Dilute with Methanol Bila_work Calibration Standards (0.2-400 ng/mL) Bila_inter->Bila_work Serial Dilution Analysis Addition to Samples, Calibration Curve Generation and Quantification Bila_work->Analysis IS_powder This compound Powder IS_stock IS Stock (1 mg/mL) IS_powder->IS_stock Dissolve in Methanol IS_inter IS Intermediate (1 µg/mL) IS_stock->IS_inter Dilute with Methanol IS_work IS Working Solution (50 ng/mL) IS_inter->IS_work Dilute with Mobile Phase IS_work->Analysis

Caption: Workflow for the preparation of Bilastine calibration standards and this compound internal standard working solution.

Disclaimer: The concentrations and volumes provided in this application note are for illustrative purposes. The actual concentrations should be adapted based on the specific requirements of the analytical method, the sensitivity of the instrument, and the expected concentration range of Bilastine in the samples. Method validation according to regulatory guidelines is essential.

References

Troubleshooting & Optimization

Technical Support Center: Bilastine-d6 Matrix Effect in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Bilastine-d6 as an internal standard in human plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern when using this compound in human plasma?

A1: A matrix effect is the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of Bilastine in human plasma, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of Bilastine and its deuterated internal standard, this compound.[2] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and bioequivalence studies.[3][4]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for any matrix effects?

A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte and experiences the same ionization effects, thus compensating for matrix-induced variations.[5][6] However, this is not always the case. Differences in physical properties due to the deuterium substitution can sometimes lead to slight chromatographic separation of the analyte and the internal standard (the "deuterium isotope effect").[7][8] If they elute at different points in a region of varying ion suppression, the correction will be inaccurate.[8][9]

Q3: What are the common causes of matrix effects in human plasma samples?

A3: The primary causes are endogenous components of plasma. Phospholipids are a major contributor to matrix effects, particularly in ESI-MS, as they can co-extract with analytes and suppress ionization.[10] Other sources include salts, fatty acids, cholesterol, and dosing vehicles like PEG400.[2][4] The choice of sample preparation, ionization source (ESI is more susceptible than APCI), and mobile phase can also influence the severity of matrix effects.[3][4]

Q4: How can I quantitatively assess the matrix effect for Bilastine and this compound?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method. The MF is the ratio of the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[4][9] An IS-normalized MF is also calculated to assess the internal standard's ability to compensate for the effect. Refer to the Experimental Protocols section for a detailed procedure.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
High variability in analyte/IS peak area ratios across different plasma lots. Differential matrix effects between lots. The composition of plasma can vary between individuals.[5]1. Assess Matrix Effect: Perform matrix effect experiments using at least six different lots of human plasma. 2. Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[11] 3. Chromatographic Separation: Optimize the LC method to separate Bilastine from the ion suppression zones, often found at the beginning and end of the run.
Poor accuracy and precision in QC samples. Inconsistent ion suppression or enhancement affecting the analyte and IS differently.[8]1. Verify Co-elution: Ensure that Bilastine and this compound are co-eluting perfectly. Small shifts in retention time can cause significant issues in areas of steep ion suppression gradients.[7][9] 2. Dilute the Sample: A simple 1:1 or higher dilution of the plasma sample with water or a suitable buffer before extraction can reduce the concentration of matrix components. 3. Check for H/D Scrambling: Investigate the possibility of hydrogen-deuterium exchange, which can occur in the ion source or under certain pH conditions, by monitoring specific MRM transitions.[5]
Matrix Factor (MF) is consistently low (<0.85) or high (>1.15) and variable. Significant ion suppression or enhancement is occurring, and the IS is not adequately compensating for it.1. Optimize Sample Preparation: If using protein precipitation, try different organic solvents (e.g., methanol vs. acetonitrile). Consider SPE with a sorbent that has a different retention mechanism (e.g., mixed-mode instead of just reversed-phase). 2. Change Ionization Mode: If using ESI, evaluate if APCI provides a more stable response, as it is generally less susceptible to matrix effects.[4] 3. Modify Chromatography: Use a smaller particle size column or a different stationary phase (e.g., HILIC) to achieve better separation from phospholipids.[10]
Analyte peak shape is poor in plasma samples but good in neat standards. Co-eluting matrix components are interfering with the chromatography on the analytical column.[12]1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Implement a Diverter Valve: Divert the flow to waste during the first part of the run where salts and highly polar interferences elute, and again at the end to wash off strongly retained components like phospholipids without them entering the mass spectrometer.

Quantitative Data Summary

The following tables provide typical acceptance criteria for matrix effect, recovery, and process efficiency during bioanalytical method validation.

Table 1: Matrix Effect Acceptance Criteria

ParameterCalculationAcceptance Criteria
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)The coefficient of variation (CV%) of the IS-normalized matrix factor from at least 6 different lots of plasma should not be greater than 15%.
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)

Table 2: Recovery and Process Efficiency

ParameterCalculationObjective
Recovery (RE%) (Peak Response of Extracted Sample) / (Peak Response of Post-Extracted Spiked Sample) x 100Recovery for the analyte and IS should be consistent and precise, although it does not need to be 100%. A consistent RE% across concentrations is critical.
Process Efficiency (PE%) (Peak Response of Extracted Sample) / (Peak Response of Neat Standard) x 100This value combines the effects of matrix and recovery. It should be as high as possible and consistent.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To determine the effect of human plasma on the ionization of Bilastine and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Bilastine and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank human plasma (at least 6 different lots) using the intended sample preparation method. Spike the dried/evaporated extract with Bilastine and this compound to the same concentrations as Set A.

    • Set C (Extracted Sample): Spike blank human plasma with Bilastine and this compound at the same concentrations. Process these samples through the entire extraction procedure. (This set is for calculating recovery).

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B

    • IS-Normalized MF = MF of Bilastine / MF of this compound

Visualizations

Experimental Workflow for Matrix Effect Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Standard (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B_prep Extract 6+ lots of blank plasma B Set B: Post-Extraction Spike (Spike Analyte + IS into extracted matrix) B_prep->B B->LCMS C_prep Spike 6+ lots of blank plasma with Analyte + IS C Set C: Extracted QC (Process through full method) C_prep->C C->LCMS Calc Calculate: 1. Matrix Factor (B/A) 2. Recovery (C/B) 3. IS-Normalized MF LCMS->Calc

Caption: Workflow for assessing matrix effect and recovery.

Troubleshooting Logic for Matrix Effect Issues

G cluster_solutions Potential Solutions start Poor Accuracy/Precision or High Variability check_mf Assess Matrix Factor (MF) using multiple plasma lots start->check_mf mf_ok Is IS-Normalized MF CV > 15%? check_mf->mf_ok improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mf_ok->improve_cleanup Yes optimize_lc Optimize Chromatography (Gradient, Column, Divert Valve) mf_ok->optimize_lc Yes dilute Dilute Sample (e.g., 1:1 with water) mf_ok->dilute Yes revalidate Re-evaluate and Validate Method mf_ok->revalidate No improve_cleanup->revalidate optimize_lc->revalidate dilute->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Strategies to minimize ion suppression for Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Bilastine-d6 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of ion suppression for this compound?

Ion suppression for this compound in LC-MS/MS analysis is a type of matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] The most common causes include:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can crystallize on the ESI probe, reducing ionization efficiency.

  • Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with this compound for ionization.

  • Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a leading cause of ion suppression.[1]

  • Suboptimal Chromatographic Conditions: Insufficient separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.[1]

Q2: How can I identify if ion suppression is affecting my this compound signal?

You can perform a post-extraction spike experiment to assess ion suppression. The basic workflow is as follows:

  • Extract a blank matrix sample (e.g., plasma from an untreated subject) using your sample preparation method.

  • Spike a known concentration of this compound into the extracted blank matrix.

  • Prepare a neat solution of this compound at the same concentration in your mobile phase.

  • Inject both samples into the LC-MS/MS system and compare the peak areas of this compound.

A significantly lower peak area in the post-extraction spike sample compared to the neat solution indicates the presence of ion suppression.

Q3: Which sample preparation technique is most effective at minimizing ion suppression for this compound?

The choice of sample preparation technique significantly impacts the degree of ion suppression. While there is no one-size-fits-all answer, here is a general comparison:

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and the least ion suppression. For Bilastine, SPE has been shown to result in a matrix effect ranging from 95% to 108%, with recoveries exceeding 70%.[2][3][4][5]

  • Liquid-Liquid Extraction (LLE): Also a highly effective technique for producing clean extracts, often with lower ion suppression than protein precipitation.

  • Protein Precipitation (PPT): While being the simplest and fastest method, it is often the least effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression.

Q4: How can I optimize my chromatographic conditions to reduce ion suppression?

Optimizing your UPLC-MS/MS method can help separate this compound from co-eluting matrix components. Consider the following:

  • Column Chemistry: Utilize a column that provides good retention and peak shape for Bilastine. A UPLC BEH C18 column has been successfully used for Bilastine analysis.[4]

  • Mobile Phase Composition: The use of organic modifiers and additives can influence selectivity and ionization efficiency. A common mobile phase for Bilastine is acetonitrile and water with 0.1% formic acid, run in a gradient elution.[4]

  • Gradient Elution: Employing a gradient elution can help to separate the analyte of interest from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.

Q5: My this compound signal is still suppressed. What other strategies can I try?

If you continue to experience ion suppression after optimizing sample preparation and chromatography, consider these additional strategies:

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.

  • Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial. Since it co-elutes with the analyte and experiences similar ion suppression, it can compensate for signal variability and ensure accurate quantification.[1]

Quantitative Data on Sample Preparation and Matrix Effects

The following table summarizes the expected performance of different sample preparation techniques in minimizing ion suppression for Bilastine analysis.

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)Notes
Solid-Phase Extraction (SPE) > 70%[2][3][4][5]95 - 108%[2][3][4][5]Provides the cleanest extracts and is highly effective at removing phospholipids.[1]
Liquid-Liquid Extraction (LLE) Variable (60-90%)Generally <15% suppression/enhancementEffective at removing phospholipids but can be more labor-intensive.
Protein Precipitation (PPT) > 90%Can be significant (>25% suppression)Simple and fast but may not effectively remove all interfering matrix components.[1]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: To 500 µL of plasma, add the this compound internal standard. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
  • Sample Preparation: To 200 µL of plasma, add the this compound internal standard.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Protein Precipitation (PPT) Protocol for this compound in Plasma
  • Sample Preparation: To 100 µL of plasma, add the this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: Inject an aliquot of the supernatant directly into the UPLC-MS/MS system. Alternatively, for a cleaner sample, the supernatant can be evaporated and reconstituted in the mobile phase.

Visualizations

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Plasma Plasma Sample + This compound (IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Plasma->SPE UPLC UPLC Separation (C18 Column, Gradient) PPT->UPLC Supernatant LLE->UPLC Reconstituted Extract SPE->UPLC Reconstituted Eluate MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Quant Quantification MS->Quant Check Check for Ion Suppression Quant->Check TroubleshootingTree Start Low this compound Signal (Suspected Ion Suppression) Q1 Is sample cleanup adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is chromatography optimized? A1_Yes->Q2 Sol1 Implement SPE or LLE for cleaner extract. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Using a stable isotope-labeled IS? A2_Yes->Q3 Sol2 Optimize gradient to separate from matrix components. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Consider sample dilution or switching ionization source (APCI). A3_Yes->Sol4 Sol3 Use this compound as IS to compensate for suppression. A3_No->Sol3

References

Stability of Bilastine-d6 in processed samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bilastine-d6 in processed samples and stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions are stable for extended periods when stored frozen. Based on available data for analogous compounds, stock solutions can be considered stable for up to 60 days when stored at 1–10°C and for longer periods at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q2: How stable is this compound in processed biological samples (e.g., in the autosampler)?

A2: Processed samples containing Bilastine have been shown to be stable for up to 36 hours when kept in an autosampler at 10°C.[1] It is expected that this compound will exhibit similar stability. If the analytical run is longer than 36 hours, it is advisable to perform a specific stability test to ensure the integrity of the internal standard.

Q3: What is the short-term stability of this compound in biological matrices at room temperature?

A3: Bilastine in blood has been found to be stable for up to 24 hours at room temperature.[1] This suggests that this compound is also likely to be stable under these conditions, allowing for typical sample handling and preparation times without significant degradation.

Q4: Can I subject my samples containing this compound to freeze-thaw cycles?

Q5: What is the long-term stability of this compound in frozen biological samples?

A5: Long-term stability studies for Bilastine in a biological matrix have demonstrated its stability for at least 60 days when stored at -20°C.[1] This provides confidence that this compound will also be stable under these long-term storage conditions. For storage periods exceeding this duration, it is recommended to perform your own stability assessment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in this compound peak area across a run. 1. Autosampler Instability: The processed sample may be degrading in the autosampler over the course of the analytical run. 2. Inconsistent Sample Preparation: Variability in the extraction or reconstitution steps. 3. Stock Solution Degradation: The this compound stock solution may have degraded.1. Verify the autosampler temperature is maintained at the validated temperature (e.g., 10°C). If the run is long, consider re-validating the autosampler stability for a longer duration. 2. Review the sample preparation protocol for consistency. Ensure accurate and consistent pipetting. 3. Prepare a fresh stock solution of this compound and compare the performance against the old stock.
Loss of this compound signal in stored samples. 1. Long-Term Degradation: The storage duration may have exceeded the stable period. 2. Improper Storage Conditions: Samples may not have been consistently stored at the correct temperature. 3. Multiple Freeze-Thaw Cycles: Samples may have undergone more freeze-thaw cycles than validated.1. Re-analyze freshly prepared quality control (QC) samples to confirm system performance. If the system is performing well, the issue is likely sample stability. 2. Check the temperature logs of the freezer to ensure no temperature excursions have occurred. 3. Review the sample handling history to determine the number of freeze-thaw cycles. If it exceeds the validated number, the data may be compromised.
Unexpected peaks co-eluting with this compound. 1. Matrix Interference: Endogenous components from the biological matrix may be interfering with the analysis. 2. Degradation Products: Bilastine or this compound may be degrading into products that have similar chromatographic properties.1. Optimize the chromatographic method to improve the separation of this compound from matrix components. This may involve changing the mobile phase composition, gradient, or column chemistry. 2. Review the stability data. If degradation is suspected, perform forced degradation studies to identify potential degradation products and adjust the chromatography accordingly.

Quantitative Stability Data

The following tables summarize the stability of Bilastine, which can be used as a proxy for the expected stability of this compound. The acceptance criterion for stability is typically that the mean concentration of the stability samples is within ±15% of the nominal concentration.

Table 1: Stock Solution and Processed Sample Stability of Bilastine

Stability TypeMatrixStorage ConditionDurationStability (% of Nominal)
Stock SolutionAqueousRoom Temperature24 hours85% - 115%
Stock SolutionAqueous1–10°C60 days85% - 115%
Processed Sample (Autosampler)Processed Mouse Blood10°C36 hours85% - 115%

Data adapted from a UPLC method validation study for Bilastine in mouse blood.[1]

Table 2: Short-Term and Long-Term Stability of Bilastine in a Biological Matrix

Stability TypeMatrixStorage ConditionDurationStability (% of Nominal)
Short-TermMouse BloodRoom Temperature24 hours85% - 115%
Long-TermMouse Blood-20°C60 days85% - 115%

Data adapted from a UPLC method validation study for Bilastine in mouse blood.[1]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to achieve a final concentration of, for example, 1 mg/mL. Store this stock solution at -20°C or -80°C in aliquots.

  • Working Solution: Dilute the stock solution with the appropriate solvent (often the mobile phase or a mixture similar to it) to obtain a working solution at a concentration suitable for spiking into the biological matrix (e.g., 10 µg/mL).

2. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample (e.g., plasma, blood), add the internal standard working solution (e.g., 10 µL of this compound).

  • Vortex mix the sample.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex mix vigorously for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the mobile phase).

  • Vortex mix and inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is vortex1 Vortex Mix add_is->vortex1 add_ppt Add Protein Precipitation Agent vortex1->add_ppt vortex2 Vortex Vigorously add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical experimental workflow for the extraction of this compound from a biological sample.

stability_testing_logic cluster_conditions Stability Conditions start Prepare QC Samples (Low and High Conc.) bench_top Bench-Top (Room Temperature) start->bench_top freeze_thaw Freeze-Thaw Cycles (-20°C / RT) start->freeze_thaw long_term Long-Term Storage (-20°C or -80°C) start->long_term autosampler Processed Sample (e.g., 10°C) start->autosampler analyze Analyze Stability Samples vs. Freshly Prepared Calibration Curve bench_top->analyze freeze_thaw->analyze long_term->analyze autosampler->analyze evaluate Evaluate Results (within ±15% of nominal) analyze->evaluate

Caption: Logical workflow for assessing the stability of this compound under various experimental conditions.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues for Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common chromatographic peak shape issues encountered during the analysis of Bilastine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound?

A1: The most frequently encountered peak shape issues for this compound and its non-deuterated counterpart, Bilastine, are peak tailing, peak broadening, and to a lesser extent, peak fronting.[1][2][3][4][5][6][7][8][9] These issues can compromise the accuracy and precision of quantification, as well as the resolution from other components in the sample matrix.[5][6]

Q2: Why does my this compound peak exhibit tailing?

A2: Peak tailing for basic compounds like Bilastine is often caused by secondary interactions between the analyte and the stationary phase.[8] Common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in the this compound molecule, leading to tailing.[8][9][10]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. For basic compounds, a low pH (around 2-3) can protonate the silanol groups and minimize these interactions.[11]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]

Q3: What causes my this compound peak to be broad?

A3: Peak broadening can result from several factors, including:

  • Poor Mass Transfer: Slow diffusion of the analyte between the mobile and stationary phases can lead to broader peaks. This can be influenced by flow rate and temperature.

  • Extra-Column Volume: Excessive tubing length or large detector cell volumes can contribute to band broadening.[10][11]

  • Column Degradation: A loss of column efficiency over time can result in broader peaks.[4]

  • Inappropriate Solvent for Sample Dissolution: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including broadening.[4][11]

Q4: Can the mobile phase composition affect the peak shape of this compound?

A4: Absolutely. The choice of organic modifier (e.g., methanol vs. acetonitrile), the type and concentration of buffer, and the pH of the mobile phase are critical for achieving a good peak shape for this compound.[1][12][13][14][15][16][17][18][19][20][21] For instance, the addition of a small amount of an acidic modifier like formic acid or orthophosphoric acid can improve peak symmetry by minimizing silanol interactions.[1][14][16][19]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Typically pH 2-4 for basic compounds) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add formic or phosphoric acid) check_ph->adjust_ph No check_column Is the Column Appropriate and in Good Condition? check_ph->check_column Yes adjust_ph->check_column use_endcapped Use an End-Capped Column or a Column with a Different Stationary Phase (e.g., C8) check_column->use_endcapped No check_temp Is Column Temperature Optimized? check_column->check_temp Yes use_endcapped->check_temp increase_temp Increase Column Temperature (e.g., to 30-40°C) check_temp->increase_temp No check_flow Is the Flow Rate Too High? check_temp->check_flow Yes increase_temp->check_flow reduce_flow Reduce Flow Rate check_flow->reduce_flow Yes end Symmetrical Peak Achieved check_flow->end No reduce_flow->end

Caption: A flowchart for troubleshooting peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH: For a basic compound like Bilastine, secondary interactions with silanol groups are a primary cause of tailing.[8] Lowering the mobile phase pH to between 2 and 4 with an acidic modifier (e.g., 0.1% formic acid or orthophosphoric acid) can protonate the silanol groups and significantly reduce these interactions, leading to a more symmetrical peak.[1][14][16][19]

  • Assess the Analytical Column:

    • Column Chemistry: If tailing persists, consider using an end-capped column or a column with a different stationary phase, such as a C8 column, which may have different selectivity.[1][3][19][22]

    • Column Health: An old or contaminated column can lead to poor peak shape.[4] Try flushing the column or replacing it with a new one. A guard column can also help protect the analytical column from contaminants.[4]

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve mass transfer kinetics and reduce peak tailing.[16]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve peak shape, although this will increase the analysis time.

Guide 2: Mitigating Peak Broadening

This guide outlines steps to diagnose and resolve issues related to broad peaks.

Troubleshooting Workflow for Peak Broadening

G start Peak Broadening Observed check_solvent Is the Sample Solvent Compatible with the Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent No check_volume Is the Injection Volume Too Large? check_solvent->check_volume Yes change_solvent->check_volume reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_connections Are There Leaks or Dead Volumes in the System? check_volume->check_connections No reduce_volume->check_connections fix_connections Check and Tighten Fittings, Use Shorter Tubing check_connections->fix_connections Yes check_column_health Is the Column Performing Efficiently? check_connections->check_column_health No fix_connections->check_column_health replace_column Replace the Column check_column_health->replace_column No end Sharp Peak Achieved check_column_health->end Yes replace_column->end

Caption: A flowchart for troubleshooting peak broadening.

Detailed Steps:

  • Check the Sample Solvent: Dissolving this compound in a solvent that is significantly stronger than the mobile phase can cause the peak to broaden.[4][11] It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Optimize Injection Volume: Injecting too large a volume of the sample can lead to band broadening.[11] Try reducing the injection volume.

  • Inspect the HPLC System for Dead Volume: Extra-column band broadening can be caused by long or wide-diameter tubing, or loose fittings.[10][11] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Evaluate Column Condition: A deteriorated column will lose its efficiency and result in broader peaks.[4] If other troubleshooting steps fail, it may be time to replace the column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Bilastine

This protocol is based on a validated method for the analysis of Bilastine and can be adapted for this compound.[12][13][14][17]

  • Instrumentation: HPLC with UV or MS detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: A mixture of an organic modifier and an aqueous buffer. Common mobile phases include:

    • Methanol:Acetonitrile (90:10 v/v)[12]

    • Methanol:Orthophosphoric acid buffer (70:30 v/v)[13]

    • Acetonitrile:Ammonium acetate buffer (pH 5.0) (85:15 v/v)[17]

    • Formic acid:Methanol (50:50 v/v)[14]

  • Flow Rate: 1.0 mL/min.[12][17]

  • Detection Wavelength: 280 nm or 215 nm for UV detection, or mass spectrometry for higher sensitivity and selectivity.[12][13][17]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: Ambient or controlled at 30-40°C.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Observations for Bilastine Analysis

ParameterCondition 1Condition 2Condition 3Condition 4
Column Octadecylsilane (C18), 250x4.6 mm, 5 µm[12]C18, 250x4.6 mm[13]Phenomenex Gemini C18, 150x4.6 mm, 5 µm[14]Waters C18, 150x4.6 mm, 5 µm[17]
Mobile Phase Methanol:Acetonitrile (90:10 v/v)[12]Methanol:Orthophosphoric acid buffer (70:30 v/v)[13]Formic acid:Methanol (50:50 v/v)[14]Acetonitrile:Ammonium acetate pH 5.0 (85:15 v/v)[17]
Flow Rate 1.0 mL/min[12]0.8 mL/min[13]0.8 mL/min[14]1.0 mL/min[17]
Detection UV at 280 nm[12]UV at 280 nm[13]UV at 282 nm[14]UV at 215 nm[17]
Retention Time 3.484 min[12]3.28 min[13]2.167 min[14]2.519 min[17]
Observed Peak Shape Symmetric peak shape reported.[12]Not specified, but method was validated.Not specified, but method was validated.Symmetric peak shape reported.[17]

Note: While these methods were developed for Bilastine, they provide excellent starting points for optimizing the chromatography of this compound. The retention time for this compound may be slightly shorter than that of Bilastine due to the isotope effect in reversed-phase chromatography.[23]

References

Technical Support Center: Bilastine-d6 Stability and Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of Bilastine-d6 during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: Is there any known impact of common anticoagulants (e.g., EDTA, Heparin, Sodium Citrate) on the stability of this compound in plasma samples?

Currently, there are no specific studies in the public domain that have directly investigated the stability of this compound in the presence of different anticoagulants. However, general studies on drug stability in bioanalysis suggest that the choice of anticoagulant and its counter-ion can potentially influence analyte stability and matrix effects. For instance, a study investigating the impact of various counter-ions of EDTA and Heparin on the stability of fluconazole, granisetron, and sirolimus found no significant impact on their stability or on the matrix effect.[1][2][3] It is crucial to perform your own validation to ensure the stability of this compound with the anticoagulant used in your study.

Q2: Which anticoagulant is generally recommended for bioanalytical studies involving deuterated internal standards like this compound?

The choice of anticoagulant should be guided by the specific requirements of the analytical method and the stability of the analyte. While EDTA is a commonly used anticoagulant in bioanalysis, its chelating properties can sometimes interfere with certain analytical techniques.[4][5][6] Heparin and sodium citrate are also widely used. For deuterated internal standards, the primary concern is ensuring that the anticoagulant does not cause degradation or isotopic exchange. A study on various drugs and anticoagulants concluded that the choice of anticoagulant can influence the estimation of plasma concentrations for some drugs, suggesting that the suitability of an anticoagulant should be experimentally verified for each analyte.[4]

Q3: How can I determine if the chosen anticoagulant is affecting the stability of this compound in my samples?

You should perform a stability study as part of your bioanalytical method validation. This involves spiking known concentrations of this compound into blank plasma containing the different anticoagulants you intend to use. These samples are then stored under various conditions (e.g., room temperature, 4°C, -20°C, -80°C) for different durations and analyzed. The results are then compared to freshly prepared samples to assess for any degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to this compound stability and anticoagulants.

Issue 1: Inconsistent or drifting this compound (Internal Standard) response across an analytical run.

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in sample preparation, such as inconsistent vortexing or extraction, can lead to variable recovery of the internal standard.[7][8]

    • Troubleshooting Step: Ensure that the sample preparation procedure is well-defined and consistently followed for all samples, including calibration standards and quality controls. Pay close attention to timing, temperature, and mixing steps.

  • Possible Cause 2: Matrix Effects. The anticoagulant or other endogenous components in the plasma matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[1][2][3][8]

    • Troubleshooting Step: Evaluate the matrix effect by comparing the response of this compound in a neat solution to its response in an extracted blank plasma sample. If a significant matrix effect is observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or the chromatographic separation to separate the interfering components from this compound.

  • Possible Cause 3: Instability in Processed Samples. this compound may be unstable in the final extracted sample matrix on the autosampler.

    • Troubleshooting Step: Perform autosampler stability experiments by re-injecting a set of processed samples at different time points (e.g., 0, 4, 8, 24 hours) and assess the consistency of the this compound response.

Logical Relationship for Troubleshooting Inconsistent IS Response

Troubleshooting_IS_Response Start Inconsistent This compound Response Check_Prep Review Sample Preparation Protocol Start->Check_Prep Possible Cause: Inconsistent Prep Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Possible Cause: Matrix Effects Check_Stability Assess Autosampler Stability Start->Check_Stability Possible Cause: Instability Optimize_Prep Optimize Sample Preparation Check_Prep->Optimize_Prep If inconsistent Optimize_Cleanup Optimize Sample Cleanup/Chromatography Check_Matrix->Optimize_Cleanup If significant Reinject Re-inject Samples Over Time Check_Stability->Reinject To confirm End Consistent IS Response Achieved Optimize_Prep->End Optimize_Cleanup->End Reinject->End If stable

Caption: Troubleshooting workflow for inconsistent internal standard response.

Issue 2: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Suboptimal Extraction Method. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound from the plasma matrix containing a specific anticoagulant.

    • Troubleshooting Step: Experiment with different extraction solvents, pH conditions, or solid-phase extraction cartridges to improve the recovery of this compound.

  • Possible Cause 2: Binding to Plasma Proteins. this compound might bind to plasma proteins, and the anticoagulant could potentially influence this binding.

    • Troubleshooting Step: Try different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) to ensure complete disruption of protein binding.

Data Presentation

While no specific quantitative data exists for the impact of anticoagulants on this compound stability, the following table summarizes general findings from a study on other drugs, which can serve as a reference point for designing your own experiments.

Table 1: Summary of Anticoagulant Counter-Ion Impact on the Stability of Various Drugs (General Reference)

Anticoagulant/Counter-IonFluconazole Stability (% Deviation)Granisetron Stability (% Deviation)Sirolimus Stability (% Deviation)
K3EDTA vs K2EDTA< 8.5%< 8.5%< 8.5%
K3EDTA vs NaEDTA< 8.5%< 8.5%Not Reported
K3EDTA vs NaHeparin< 8.5%< 8.5%Not Reported
K3EDTA vs LiHeparin< 8.5%< 8.5%Not Reported
Data adapted from a study by Bergeron et al., which showed minimal impact of different counter-ions on the stability of the tested drugs.[1][2][3] It is important to note that these are not this compound data and should be used for informational purposes only.

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants

This protocol outlines a general procedure to evaluate the short-term and long-term stability of this compound in plasma collected with different anticoagulants.

1. Materials:

  • Blank human plasma collected with K2EDTA, K3EDTA, Sodium Heparin, Lithium Heparin, and Sodium Citrate.

  • This compound stock solution of known concentration.

  • Appropriate solvents for dilution and extraction (e.g., methanol, acetonitrile).

  • LC-MS/MS system.

2. Preparation of Stability Samples:

  • Spike blank plasma from each anticoagulant group with a known concentration of this compound to prepare Quality Control (QC) samples at low and high concentrations.

  • Prepare a sufficient number of aliquots for each condition to be tested.

3. Stability Conditions to be Tested:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.

  • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months) and analyze at different time points.

  • Post-Preparative (Autosampler) Stability: Analyze extracted QC samples immediately after preparation and then again after storing them in the autosampler for a defined period (e.g., 24, 48 hours).

4. Sample Analysis:

  • At each time point, extract the this compound from the plasma samples using a validated extraction method.

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.

5. Data Evaluation:

  • The stability of this compound is considered acceptable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start: Obtain Blank Plasma (Multiple Anticoagulants) Spike Spike with this compound (Low & High QC) Start->Spike Store Store under Different Conditions & Durations Spike->Store Extract Extract this compound from Plasma Store->Extract Analyze Analyze using LC-MS/MS Extract->Analyze Evaluate Evaluate Data: Compare to Nominal Concentration Analyze->Evaluate End End: Determine Stability Profile Evaluate->End

Caption: General workflow for assessing this compound stability.

References

Bilastine-d6 Carryover in Autosampler and LC Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues with Bilastine-d6 in autosampler and Liquid Chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for this compound analysis?

A1: Carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection with a high concentration of the analyte.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses by artificially inflating the signal in subsequent samples. For this compound, which is often used as an internal standard, carryover can lead to inaccurate quantification of the target analyte, Bilastine.

Q2: Are deuterated internal standards like this compound more prone to carryover?

A2: While not inherently more prone to carryover, deuterated standards like this compound can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This can be due to the "deuterium isotope effect," which may alter the molecule's lipophilicity and lead to slight retention time shifts.[4] If this compound has strong interactions with any part of the LC system, it can lead to carryover issues.

Q3: How can I confirm that the peak I'm seeing in my blank is carryover and not contamination?

A3: To distinguish between carryover and contamination, you can perform a simple diagnostic test. Inject a blank sample before injecting a high-concentration standard (a "Pre-Blank"). Then, inject the high-concentration standard, followed by a series of blank injections ("Post-Blanks").

  • Classic Carryover: The peak size will decrease with each subsequent Post-Blank injection.[2]

  • Contamination: The peak will remain relatively constant in all blank injections, including the Pre-Blank.[5] This could indicate contamination of your mobile phase, blank solution, or system components.[5][6]

Troubleshooting Guides

Guide 1: Identifying the Source of this compound Carryover

A systematic approach is crucial to pinpointing the source of carryover. The most common culprits are the autosampler and the LC column.

Experimental Protocol: Systematic Component Exclusion

  • Initial Assessment:

    • Inject a high-concentration this compound standard.

    • Inject a blank solvent to confirm and quantify the carryover.

  • Isolate the MS Detector:

    • Disconnect the LC system from the mass spectrometer.

    • Infuse a clean solvent directly into the MS to ensure the detector itself is not a source of contamination.

  • Bypass the Column:

    • Replace the analytical column with a zero-dead-volume union.

    • Inject a high-concentration standard followed by a blank.

    • If carryover persists, the issue is likely within the autosampler (injection valve, needle, sample loop).

    • If carryover is significantly reduced or eliminated, the column is a primary contributor.

  • Evaluate the Autosampler:

    • If the autosampler is implicated, systematically clean or replace components such as the injection needle, needle seal, and sample loop.[2]

    • Pay close attention to the needle seat and injection port, as these are common areas for residue buildup.[1]

Troubleshooting Workflow Diagram

G start Carryover Detected for this compound check_ms Isolate and Check MS Detector for Contamination start->check_ms ms_ok MS is Clean check_ms->ms_ok ms_not_ok Clean MS Source ms_ok->ms_not_ok No bypass_column Bypass Analytical Column with Union ms_ok->bypass_column Yes ms_not_ok->check_ms inject_blank Inject High-Concentration Standard Followed by Blank bypass_column->inject_blank carryover_persists Carryover Persists? inject_blank->carryover_persists autosampler_issue Source is Likely Autosampler carryover_persists->autosampler_issue Yes column_issue Source is Likely Column carryover_persists->column_issue No clean_autosampler Clean/Replace Needle, Seal, Loop autosampler_issue->clean_autosampler clean_column Implement Aggressive Column Wash column_issue->clean_column end Carryover Resolved clean_autosampler->end clean_column->end

Caption: Troubleshooting workflow for identifying the source of this compound carryover.

Guide 2: Mitigating this compound Carryover

Once the source is identified, targeted actions can be taken to eliminate the carryover.

1. Optimizing Wash Solvents

The composition of the autosampler wash solvent is critical. It must be strong enough to solubilize this compound effectively.

Wash Solvent StrategyCompositionRationale
Increase Organic Strength Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the wash solution.Bilastine is soluble in organic solvents, and a stronger wash can more effectively remove residues.
pH Modification Add a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the wash solvent.Changing the pH can alter the ionization state of this compound, potentially increasing its solubility in the wash solvent.
Use of a "Magic Mix" A mixture of Acetonitrile:Methanol:Isopropanol:Water with 0.1% Formic Acid (e.g., 25:25:25:25 v/v/v/v).This combination of solvents with varying polarities can effectively remove a wide range of compounds.

Experimental Protocol: Aggressive Wash Procedure

If standard wash procedures are insufficient, an aggressive wash protocol may be necessary.

  • Prepare Strong Wash Solutions:

    • Wash A: 50:50 Acetonitrile:Water + 0.2% Formic Acid

    • Wash B: 50:50 Isopropanol:Water + 0.2% Formic Acid

  • System Flush:

    • Replace the mobile phase with the strong wash solution.

    • Disconnect the column and flush the entire LC system (from the pump to the detector) for an extended period (e.g., 60 minutes) at a low flow rate.

  • Autosampler Cleaning Cycle:

    • Program the autosampler to perform multiple, extended wash cycles using the strong wash solutions. Ensure both the inside and outside of the needle are thoroughly rinsed.

  • Re-equilibration and Testing:

    • Reinstall the column and equilibrate the system with the analytical mobile phase.

    • Inject a blank to assess the effectiveness of the cleaning procedure.

Aggressive Wash Workflow Diagram

G start Persistent Carryover Identified prep_wash Prepare Aggressive Wash Solvents start->prep_wash disconnect_column Disconnect Analytical Column prep_wash->disconnect_column flush_system Flush Entire LC System with Strong Wash disconnect_column->flush_system clean_autosampler Run Multiple Autosampler Wash Cycles flush_system->clean_autosampler reinstall_column Re-install Column and Equilibrate with Mobile Phase clean_autosampler->reinstall_column inject_blank Inject Blank to Test for Carryover reinstall_column->inject_blank carryover_resolved Carryover Resolved? inject_blank->carryover_resolved end_success Resume Analysis carryover_resolved->end_success Yes end_fail Consider Hardware Replacement carryover_resolved->end_fail No

Caption: Experimental workflow for an aggressive wash protocol to eliminate carryover.

2. Hardware Maintenance and Replacement

If carryover persists after thorough cleaning, hardware components may be the issue.

ComponentPotential IssueRecommended Action
Injection Valve Rotor Seal Scratches or wear can create areas where the sample can be trapped.Replace the rotor seal.[5]
Sample Loop Adsorption of this compound onto the loop material (e.g., stainless steel).Replace with a PEEK (polyether ether ketone) loop, which may have different adsorption properties.[2]
Column Frit Contamination or blockage.Replace the column inlet frit or replace the entire column.

By following these systematic troubleshooting guides and implementing appropriate preventative measures, researchers can effectively manage and mitigate this compound carryover in their LC systems, ensuring the integrity and accuracy of their analytical data.

References

Technical Support Center: Method Robustness for Bilastine Analysis using Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Bilastine with its deuterated internal standard, Bilastine-d6.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical in Bilastine analysis?

A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It is a critical component of method validation as it demonstrates the reliability and reproducibility of the method for routine use. For Bilastine analysis, this ensures that minor fluctuations in experimental conditions do not lead to inaccurate quantification, which is essential for pharmacokinetic, bioequivalence, and quality control studies.

Q2: What are the typical parameters to investigate during robustness testing for an LC-MS/MS method for Bilastine?

A2: For a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry for Bilastine analysis, the following parameters should be intentionally varied within a narrow range:

  • Mobile Phase Composition: +/- 2-5% variation in the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer.[1][2]

  • Mobile Phase pH: +/- 0.1-0.2 pH units of the aqueous buffer.[3]

  • Flow Rate: +/- 0.1-0.2 mL/min.[1][2][4]

  • Column Temperature: +/- 2-5 °C.[4]

  • Injection Volume: +/- 1-5 µL.[1]

Q3: What are the potential issues when using this compound as an internal standard?

A3: While stable isotope-labeled internal standards like this compound are generally preferred, potential issues can arise:

  • Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-deuterated analyte.[5][6][7]

  • Differential Recovery: Although chemically similar, there might be slight differences in extraction recovery between Bilastine and this compound from the biological matrix.

  • Isotopic Interference: Cross-talk between the mass channels of the analyte and the internal standard can occur if the mass difference is not sufficient or if there are impurities.

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with protons from the solvent, especially under acidic or basic conditions, leading to a loss of the isotopic label.[5][8]

Troubleshooting Guides

Issue 1: Inconsistent or Unstable Internal Standard (this compound) Response
Potential Cause Troubleshooting Steps
Suboptimal Extraction Recovery 1. Re-evaluate the sample extraction procedure. Ensure consistent and thorough vortexing and centrifugation. 2. Experiment with different extraction solvents or solid-phase extraction (SPE) cartridges. 3. Verify the pH of the sample and extraction solvent to ensure optimal partitioning for both Bilastine and this compound.
Matrix Effects 1. Matrix effects can cause ion suppression or enhancement, leading to variable internal standard response.[9] 2. Dilute the sample with the mobile phase to minimize the concentration of interfering matrix components. 3. Optimize the chromatographic method to separate Bilastine and this compound from co-eluting matrix components.
Instability of this compound 1. Assess the stability of this compound in the stock solution, working solution, and processed samples under different storage conditions (bench-top, freeze-thaw cycles, long-term storage).[10] 2. Avoid prolonged exposure to harsh pH conditions or high temperatures.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for Bilastine or this compound
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column 1. Adjust the mobile phase pH. Bilastine is a zwitterionic compound, and its charge state is pH-dependent. A mobile phase pH around 6.0 has been shown to provide good peak symmetry.[11][12] 2. Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.[11]
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Issue 3: Shift in Retention Time
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation 1. Ensure the mobile phase is prepared fresh and consistently for each run. 2. Degas the mobile phase to prevent bubble formation.
Fluctuations in Column Temperature 1. Use a column oven to maintain a stable temperature.
Column Equilibration 1. Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Experimental Protocols

Protocol 1: Robustness Testing of Mobile Phase Composition
  • Standard Procedure: Prepare the mobile phase according to the validated method (e.g., 60:40 v/v Methanol:10mM Ammonium Acetate buffer).

  • Variation 1 (Lower Organic): Prepare the mobile phase with a lower percentage of the organic solvent (e.g., 58:42 v/v Methanol:Buffer).

  • Variation 2 (Higher Organic): Prepare the mobile phase with a higher percentage of the organic solvent (e.g., 62:38 v/v Methanol:Buffer).

  • Analysis: Inject a set of quality control (QC) samples (low, mid, and high concentrations) in triplicate for each mobile phase composition.

  • Acceptance Criteria: The %RSD of the peak areas and retention times for Bilastine and the area ratio of Bilastine to this compound should be within the predefined limits (typically ≤15%).

Protocol 2: Robustness Testing of Mobile Phase pH
  • Standard Procedure: Prepare the aqueous component of the mobile phase at the validated pH (e.g., pH 6.0).

  • Variation 1 (Lower pH): Prepare the aqueous component at a slightly lower pH (e.g., pH 5.8).

  • Variation 2 (Higher pH): Prepare the aqueous component at a slightly higher pH (e.g., pH 6.2).

  • Analysis: Inject a set of QC samples (low, mid, and high concentrations) in triplicate for each pH condition.

  • Acceptance Criteria: The %RSD of the peak areas, retention times, and the area ratio of Bilastine to this compound should be within the predefined limits (typically ≤15%).

Protocol 3: Forced Degradation Study

Forced degradation studies are a crucial part of assessing the stability-indicating nature of the method, which is an aspect of robustness.

  • Acid Hydrolysis: Treat a solution of Bilastine with 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize the solution before injection.[5]

  • Base Hydrolysis: Treat a solution of Bilastine with 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize the solution before injection.[5][12]

  • Oxidative Degradation: Treat a solution of Bilastine with 3-30% hydrogen peroxide at room temperature for a specified time (e.g., 2 hours).[4][12]

  • Thermal Degradation: Expose a solid sample or solution of Bilastine to dry heat (e.g., 105°C for 12 hours).[7]

  • Photolytic Degradation: Expose a solution of Bilastine to UV light (e.g., 254 nm) or sunlight for a defined period.[7]

  • Analysis: Analyze the stressed samples using the developed method. The method is considered stability-indicating if the degradation products are well-resolved from the parent Bilastine peak.

Data Presentation

Table 1: Summary of Robustness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria (%RSD)
Mobile Phase Composition ± 2-5%≤ 15%
Mobile Phase pH ± 0.2 units≤ 15%
Flow Rate ± 0.2 mL/min≤ 15%
Column Temperature ± 5 °C≤ 15%
Injection Volume ± 5 µL≤ 15%

Table 2: Example Data from a Forced Degradation Study

Stress Condition% Degradation of BilastineObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 30 min)1.81%[5]Minor degradation peak observed, well-resolved from Bilastine.
Base Hydrolysis (0.1 N NaOH, 60°C, 30 min)3.06%[5]Minor degradation peak observed, well-resolved from Bilastine.
Oxidative (30% H2O2, 2h, 70°C)62.07%[12]Significant degradation with multiple degradation products.
Thermal (105°C, 12h)3.2%[5][7]Minimal degradation observed.
Photolytic (Sunlight, 2 days)-No significant degradation reported in some studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC/HPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Bilastine Calibrate->Quantify

Caption: Bioanalytical workflow for Bilastine quantification.

robustness_testing_logic Define Define Method Parameters (Flow Rate, pH, etc.) Vary Deliberately Vary One Parameter at a Time Define->Vary Analyze Analyze QC Samples (Low, Mid, High) Vary->Analyze Evaluate Evaluate System Suitability & Analyte Concentration Analyze->Evaluate Acceptance Within Acceptance Criteria? Evaluate->Acceptance Pass Method is Robust Acceptance->Pass Yes Fail Method is Not Robust (Re-evaluate/Optimize) Acceptance->Fail No

Caption: Logical flow for method robustness testing.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Bilastine Assays Utilizing Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of Bilastine in biological matrices, with a focus on the use of its deuterated internal standard, Bilastine-d6. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by experimental data from published studies.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is reliable, reproducible, and suitable for its intended purpose of quantifying drug concentrations in biological samples.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][4][5] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6]

The Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality control samples (QCs), and study samples. The use of a stable isotope-labeled internal standard, such as this compound for a Bilastine assay, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate and precise quantification.

Comparison of Bioanalytical Methods for Bilastine

This guide compares two common approaches for the bioanalysis of Bilastine: one utilizing the ideal stable isotope-labeled internal standard, this compound, and another employing a different structural analog, Montelukast, as the internal standard.

Method 1: LC-MS/MS with this compound as Internal Standard

This method represents the most common and robust approach for the quantification of Bilastine in biological matrices like plasma and urine.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma or urine, add the internal standard solution (this compound).

    • Precipitate proteins by adding methanol and acetonitrile.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.[7]

  • Chromatographic Conditions:

    • System: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Column: A C18 column, such as a Waters XBridge (e.g., 3.5 µm, 2.1 x 30 mm for plasma).[7]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile).[7]

    • Flow Rate: Typically around 1.0 mL/min.[7]

  • Mass Spectrometric Detection:

    • System: A tandem mass spectrometer with positive electrospray ionization (ESI).

    • Transitions:

      • Bilastine: m/z 464 → 272

      • This compound: m/z 470 → 278[7]

Performance Data:

Validation ParameterPlasmaUrine
Calibration Range0.2–400 ng/mL5.0–5010 ng/mL
Within-Run Precision (CV%)2.74% – 10.31%1.58% – 9.91%
Within-Run Accuracy (% of Nominal)96.91% – 113.33%91.96% – 105.02%

Data sourced from a pharmacokinetic study in healthy Japanese subjects.[7]

Method 2: UPLC with Montelukast as Internal Standard

While less ideal than a stable isotope-labeled IS, using a different molecule with similar chromatographic behavior, like Montelukast, can be a viable alternative.

Experimental Protocol:

  • Sample Preparation (Solid Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample to which Montelukast has been added.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • System: UPLC system.

    • Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[8][9]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[8][9]

    • Flow Rate: 0.4 mL/min.[8][9]

  • Detection:

    • UV detection at a specified wavelength (e.g., 275 nm).

Performance Data:

Validation ParameterMouse Blood
Calibration Range10–500 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Intra-day Accuracy91% – 103%
Inter-day Accuracy85% – 107%
Recovery> 70%
Matrix Effect95% – 108%

Data sourced from a UPLC method validation for a pharmacokinetic study in mice.[8][9]

Visualizing the Experimental Workflows

cluster_0 Method 1: LC-MS/MS with this compound cluster_1 Method 2: UPLC with Montelukast IS M1_Start Plasma/Urine Sample M1_IS Add this compound IS M1_Start->M1_IS M1_PP Protein Precipitation (Methanol/Acetonitrile) M1_IS->M1_PP M1_Centrifuge Vortex & Centrifuge M1_PP->M1_Centrifuge M1_Supernatant Collect Supernatant M1_Centrifuge->M1_Supernatant M1_LCMS LC-MS/MS Analysis M1_Supernatant->M1_LCMS M1_Data Data Acquisition & Processing M1_LCMS->M1_Data M2_Start Plasma Sample M2_IS Add Montelukast IS M2_Start->M2_IS M2_SPE Solid Phase Extraction M2_IS->M2_SPE M2_Elute Elute Analyte & IS M2_SPE->M2_Elute M2_Evap Evaporate & Reconstitute M2_Elute->M2_Evap M2_UPLC UPLC-UV Analysis M2_Evap->M2_UPLC M2_Data Data Acquisition & Processing M2_UPLC->M2_Data

Caption: A comparison of the experimental workflows for two bioanalytical methods for Bilastine.

Discussion and Comparison

The use of this compound as an internal standard in an LC-MS/MS method offers superior performance in terms of accuracy and precision due to the co-elution and similar behavior of the analyte and the stable isotope-labeled standard. This method is generally preferred for regulatory submissions.

The UPLC method with Montelukast as an internal standard provides a viable alternative, particularly when a mass spectrometer is not available. However, it is more susceptible to variability from matrix effects and potential differences in extraction recovery between the analyte and the internal standard.

The choice of method will depend on the specific requirements of the study, the available instrumentation, and the stage of drug development. For pivotal clinical trials and regulatory submissions, the use of a validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound is highly recommended.

cluster_0 Method Selection Logic Start Bioanalytical Need Decision Regulatory Submission? Start->Decision Method1 LC-MS/MS with this compound Decision->Method1 Yes Method2 Alternative Method (e.g., UPLC-UV) Decision->Method2 No End Method Validated Method1->End Method2->End

Caption: Decision tree for selecting a bioanalytical method for Bilastine.

Conclusion

The bioanalytical method validation for Bilastine using this compound as an internal standard with LC-MS/MS detection provides a robust, sensitive, and specific assay that meets the stringent requirements of regulatory agencies. While alternative methods exist, the use of a stable isotope-labeled internal standard remains the benchmark for achieving the highest quality data in pharmacokinetic and toxicokinetic studies.

References

A Comparative Guide to the Quantification of Bilastine: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and reliable quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of various analytical methods for the quantification of Bilastine, a second-generation antihistamine. While the focus is on Bilastine, the principles and data presented are directly applicable to its deuterated internal standard, Bilastine-d6, which is essential for correcting analytical variability in pharmacokinetic and bioequivalence studies. This document serves as a resource for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their needs.

Comparative Analysis of Analytical Methods

Several analytical techniques have been validated for the quantification of Bilastine in bulk drug, pharmaceutical formulations, and biological matrices. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and spectrofluorimetry. The following tables summarize the key performance characteristics of these methods based on published experimental data.

Table 1: Linearity of Bilastine Quantification Methods

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC5 - 300.9924[1]
RP-HPLC50 - 150Not specified
RP-HPLC20 - 1200.9997[2]
RP-HPLC25 - 150Not specified
UPLC50 - 1500.9992[3]
UPLC (in mouse blood)0.01 - 0.5Not specified
Spectrofluorimetry0.2 - 1.0Not specified
LC-MS (in rabbit plasma)0.002 - 0.04Not specified

Table 2: Accuracy of Bilastine Quantification Methods

Analytical MethodConcentration Levels TestedMean Recovery (%)
RP-HPLC80%, 100%, 120%~100%[1]
RP-HPLC50%, 100%, 150%97% - 103%[4]
RP-HPLC80%, 100%, 120%98.8% - 99.7%[2]
UPLC50%, 100%, 150%99.97%[3]
UPLC (in mouse blood)Not specified91% - 107%[5]
SpectrofluorimetryNot specifiedSatisfactory

Table 3: Precision of Bilastine Quantification Methods

Analytical MethodPrecision TypeRelative Standard Deviation (%RSD)
RP-HPLCIntra-day and Inter-day< 2%[1]
RP-HPLCNot specified0.057%[4]
RP-HPLCNot specified< 2%[2]
UPLCIntra-day and Inter-day< 2%[3]
UPLC (in mouse blood)Intra-day and Inter-day< 15%[5]
SpectrofluorimetryNot specifiedExcellent

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

1. RP-HPLC Method for Bilastine in Pharmaceutical Dosage Form

  • Instrumentation: Agilent Technologies LC compact 1120 module with a Shimadzu UV-1700 detector.[1]

  • Column: xBridge TM C18 column.[1]

  • Mobile Phase: A 60:40 (v/v) mixture of methanol and 10 mM potassium dihydrogen phosphate at pH 3.5.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV at 275 nm.[1]

  • Sample Preparation: A stock solution of Bilastine (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with HPLC-grade water.[1]

2. UPLC Method for Bilastine in Bulk and Tablet Dosage Forms

  • Instrumentation: UPLC system with UV detection.

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Flow Rate: Not specified.

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 248 nm.[3]

  • Sample Preparation: A stock solution is prepared, and dilutions are made to achieve concentrations within the linearity range. For acidic degradation studies, 1 ml of the stock solution is mixed with 1 ml of 5N HCl and kept at 60°C for 4 hours before neutralization and dilution.[3]

3. Bioanalytical UPLC Method for Bilastine in Mouse Plasma

  • Instrumentation: UPLC system.

  • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 µm particle size).[5]

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Sample Preparation: Solid Phase Extraction (SPE) is used to extract Bilastine from mouse blood.[5]

Visualizing the Workflow and Method Comparison

To further aid in the understanding of the analytical processes and the selection of an appropriate method, the following diagrams are provided.

Experimental_Workflow_for_Bilastine_Quantification cluster_Sample_Preparation Sample Preparation cluster_Chromatographic_Analysis Chromatographic Analysis cluster_Data_Analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Working_Standards Prepare Working Standards (Dilution of Stock) Stock_Solution->Working_Standards Injection Inject Sample into LC System Working_Standards->Injection Plasma_Extraction Plasma Sample Extraction (e.g., SPE or Protein Precipitation) Plasma_Extraction->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (e.g., UV or MS) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Bilastine Concentration Calibration_Curve->Quantification

Fig. 1: A generalized experimental workflow for the quantification of Bilastine.

Method_Selection_Logic Start Start: Define Analytical Needs Matrix Sample Matrix? Start->Matrix Bulk_Pharma Bulk Drug or Pharmaceutical Formulation Matrix->Bulk_Pharma  Bulk/Pharma   Biological Biological Fluid (Plasma, Blood) Matrix->Biological  Biological   Sensitivity High Sensitivity Required? Throughput High Throughput Needed? Sensitivity->Throughput Yes RP_HPLC_UV RP-HPLC-UV: Robust & Cost-Effective Sensitivity->RP_HPLC_UV No Throughput->RP_HPLC_UV No UPLC UPLC: Faster Analysis, Higher Resolution Throughput->UPLC Yes Bulk_Pharma->Sensitivity LC_MS LC-MS: Highest Sensitivity & Specificity Biological->LC_MS

Fig. 2: A decision guide for selecting an appropriate analytical method for Bilastine quantification.

References

A Comparative Guide to the Cross-Validation of an Analytical Method for Bilastine with Bilastine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bilastine in biological matrices, with a focus on the cross-validation of methods employing the deuterated internal standard, Bilastine-d6. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction to Bilastine and the Role of Internal Standards

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] Accurate and reliable quantification of Bilastine in biological samples is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[4][5]

This guide outlines the key performance characteristics of a validated UPLC-MS/MS method using this compound and compares it with other reported analytical techniques for Bilastine determination.

Experimental Protocols

UPLC-MS/MS Method with this compound Internal Standard

This protocol is based on a validated method for the determination of Bilastine in human plasma.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding a 50/50 mixture of methanol and acetonitrile.[4][5]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions

  • System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[4][5]

  • Column: A suitable C18 column, such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size), is often used.[3]

  • Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., 0.1% formic acid in water) is common.[3]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

  • Injection Volume: A small injection volume, such as 2 µL, is standard for UPLC systems.[3]

c. Mass Spectrometric Conditions

  • System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]

  • Ionization Mode: Positive ion mode is typically used for Bilastine and this compound.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Bilastine and this compound.

The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of Bilastine.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Methanol/Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification Results Generate Concentration Results Quantification->Results

UPLC-MS/MS Workflow for Bilastine Analysis

Data Presentation: Method Performance Comparison

The following tables summarize the quantitative performance data from various validated analytical methods for Bilastine.

Table 1: Performance Characteristics of UPLC-MS/MS Method with this compound

ParameterPerformance
Linearity Range0.20–400.80 ng/mL[4][5]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[4][5]
Accuracy (Within-run)96.91% to 113.33% of nominal concentrations[6]
Precision (Within-run CV%)2.74% to 10.31%[6]
Internal StandardThis compound[4][5]

Table 2: Comparison with Alternative Analytical Methods

MethodLinearity RangeLLOQAccuracy (% Recovery)Precision (%RSD)
UPLC-MS/MS with IS 0.20–400.80 ng/mL[4][5]0.2 ng/mL[4][5]96.91-113.33%[6]2.74-10.31%[6]
UPLC (UV Detection) 10-500 ng/mL[3]10 ng/mL[3]85-107%[3]<15%[3]
RP-HPLC (UV Detection) 1.25-10 µg/mL (1250-10000 ng/mL)[7]0.6346 µg/mL (634.6 ng/mL)[7]99.51-100.28%[7]Not Specified
Spectrophotometric 2-12 µg/mL (2000-12000 ng/mL)[8]4.088 µg/mL (4088 ng/mL)[8]Not SpecifiedNot Specified

Cross-Validation Principles and Comparison

Cross-validation in this context refers to the comparison of the performance characteristics of the primary analytical method (UPLC-MS/MS with this compound) against alternative methods. The objective is to demonstrate the superiority and reliability of the primary method for its intended purpose.

The logical relationship for selecting a suitable analytical method is depicted in the diagram below.

G cluster_methods Method Evaluation Start Define Analytical Need (e.g., PK Study) Sensitivity Required Sensitivity & LLOQ Start->Sensitivity Matrix Biological Matrix (Plasma, Urine, etc.) Start->Matrix Throughput Sample Throughput Start->Throughput Selectivity Selectivity & Specificity Start->Selectivity LCMS UPLC-MS/MS with IS Sensitivity->LCMS High HPLC HPLC-UV Sensitivity->HPLC Moderate UPLC UPLC-UV Sensitivity->UPLC Moderate UV Spectrophotometry Sensitivity->UV Low Matrix->LCMS Complex Matrix->HPLC Simple/Complex Matrix->UPLC Simple/Complex Matrix->UV Simple Throughput->LCMS High Throughput->HPLC Moderate Throughput->UPLC High Throughput->UV Low Selectivity->LCMS Very High Selectivity->HPLC Good Selectivity->UPLC Good Selectivity->UV Low Decision Select Optimal Method LCMS->Decision HPLC->Decision UPLC->Decision UV->Decision

Decision Pathway for Analytical Method Selection
Discussion of Comparative Data

  • Sensitivity and LLOQ: The UPLC-MS/MS method using this compound demonstrates significantly higher sensitivity with an LLOQ of 0.2 ng/mL, which is essential for accurately characterizing the terminal elimination phase in pharmacokinetic studies.[4][5] In contrast, HPLC and UPLC methods with UV detection have LLOQs that are at least 50-fold higher, making them less suitable for studies requiring low-level quantification.[3]

  • Accuracy and Precision: The use of a deuterated internal standard like this compound in the UPLC-MS/MS method effectively compensates for matrix effects and variations in extraction recovery and instrument response. This leads to high accuracy and precision, as evidenced by the data in Table 1.[6] While other methods report acceptable accuracy and precision, the inherent variability is generally higher without an ideal internal standard.

  • Selectivity: Tandem mass spectrometry provides superior selectivity compared to UV detection. It monitors specific mass transitions, minimizing the risk of interference from endogenous matrix components or co-administered drugs.[9][10]

  • Throughput: UPLC-based methods offer faster run times compared to conventional HPLC, leading to higher sample throughput, which is a significant advantage in large-scale clinical trials.[3]

Conclusion

The cross-validation and comparison of analytical methods for Bilastine quantification clearly indicate that the UPLC-MS/MS method with this compound as an internal standard is the most robust, sensitive, and reliable approach for bioanalytical applications. Its low LLOQ, high accuracy, precision, and selectivity make it the gold standard for pharmacokinetic, bioavailability, and bioequivalence studies of Bilastine. While other methods like HPLC-UV may be suitable for the analysis of bulk drug or pharmaceutical formulations, they lack the required sensitivity and selectivity for complex biological matrices. The data presented in this guide supports the selection of the UPLC-MS/MS method for demanding research and regulatory submissions.

References

A Comparative Guide to Bilastine-d6 Certified Reference Material for Quality Control in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bilastine-d6 as a certified reference material (CRM) for the quality control of bilastine, a second-generation antihistamine. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable quantitative results in bioanalytical and pharmaceutical quality control settings. This document outlines the commercially available this compound CRMs, compares its performance with potential alternatives, and provides detailed experimental protocols for its application.

The Gold Standard: Why Choose a Stable Isotope-Labeled Internal Standard?

In quantitative analysis, particularly with chromatography-mass spectrometry (LC-MS) techniques, an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for the following reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to bilastine, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • Co-elution with the Analyte: This minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

  • Correction for Matrix Effects: Any matrix effect that influences the ionization of bilastine will have a proportional effect on this compound, leading to a more accurate quantification.

  • Minimal Isotopic Interference: The mass difference of 6 Da between this compound and bilastine is sufficient to prevent isotopic overlap in mass spectrometry, ensuring distinct signals for the analyte and the IS.

Commercially Available this compound Certified Reference Materials

Several reputable suppliers offer this compound as a certified reference material. The table below summarizes the key specifications from various vendors to aid in the selection of the most suitable material for your laboratory's needs.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
LGC StandardsTRC-B3850021215358-58-9C₂₈H₃₁D₆N₃O₃469.65>95% (HPLC)[1]
SynZealSZ-B034D012470116-56-2C₂₈H₃₁D₆N₃O₃469.7Not specified
Simson PharmaB9200041215358-58-9C₂₈H₃₁D₆N₃O₃469.65Not specified
Acanthus ResearchACA-160926-00141215358-58-9C₂₈H₃₁D₆N₃O₃Not specifiedNot specified
ESS Chem Co.ESS02171215358-58-9C₂₈H₃₁D₆N₃O₃469.6599.2% (HPLC); 99.5 atom % D[2]
GlpBiog-237461215358-58-9C₂₈H₃₁D₆N₃O₃Not specified>98.00%[]
PharmaffiliatesPA STI 0128001215358-58-9C₂₈H₃₁D₆N₃O₃469.65Not specified

Performance Data and Comparison with Alternatives

The performance of this compound as an internal standard has been demonstrated in bioanalytical method validations. A key study highlights its use in a UPLC-MS/MS method for the quantification of bilastine in human plasma.

Table 2: Performance Characteristics of this compound in a Bioanalytical UPLC-MS/MS Method [4]

ParameterValue
Analytical TechniqueUPLC-MS/MS
MatrixHuman Plasma
Linearity Range0.20–400.80 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL

The primary advantage of this compound is its ability to mimic the behavior of bilastine throughout the analytical process, thereby providing the most accurate correction for any potential variability.

Experimental Protocols

The following are detailed methodologies for the analysis of bilastine, where this compound can be employed as an internal standard for quality control.

UPLC-MS/MS Method for Bilastine in Human Plasma[4]
  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., Sciex API 5000).

  • Sample Preparation:

    • To 100 µL of plasma, add a working solution of this compound as the internal standard.

    • Perform protein precipitation by adding a 50/50 (v/v) mixture of methanol and acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase UPLC column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the UPLC column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Bilastine: Specific precursor to product ion transition.

      • This compound: Specific precursor to product ion transition.

    • Data Analysis: Quantify bilastine concentration by calculating the peak area ratio of bilastine to this compound.

Stability-Indicating HPLC Method for Bilastine in Pharmaceutical Formulations

While this method does not explicitly use an internal standard for the final quantification, this compound can be incorporated during method validation to assess recovery and precision.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of formic acid and methanol (50:50 v/v)[5].

    • Flow Rate: 0.8 mL/min[5].

    • Detection Wavelength: 282 nm[5].

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Bilastine reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solution.

    • For tablets, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the solvent, sonicated, and diluted to a known concentration.

    • Filter the sample solution before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and stability.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a bilastine drug product using this compound as a certified reference material.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting drug_product Bilastine Drug Product sample_prep Sample Extraction/ Dilution drug_product->sample_prep Weighing crm This compound CRM is_spike Spike with This compound IS crm->is_spike Working Solution sample_prep->is_spike lc_separation Chromatographic Separation is_spike->lc_separation Inject cal_standards Prepare Calibration Standards cal_standards->lc_separation Inject ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Area Ratio Calculation ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate QC Report quantification->report

Caption: Workflow for Bilastine QC using this compound CRM.

Conclusion

The use of this compound as a certified reference material is highly recommended for the accurate and precise quantification of bilastine in various matrices for quality control purposes. Its properties as a stable isotope-labeled internal standard provide significant advantages over other potential internal standards by effectively compensating for variability in the analytical procedure. The availability of this compound from multiple suppliers allows laboratories to select a CRM that best fits their specific needs and quality systems. The provided experimental protocols serve as a starting point for the development and validation of robust analytical methods for bilastine analysis.

References

Navigating Bioanalytical Waters: A Comparative Guide to Incurred Sample Reanalysis of Bilastine Using Bilastine-d6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistamine Bilastine, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reproducibility of pharmacokinetic data. This guide provides a comprehensive comparison of the widely used deuterated internal standard, Bilastine-d6, with other reported alternatives. Detailed experimental protocols for bioanalytical methods and Incurred Sample Reanalysis (ISR) are presented, supported by quantitative data and workflow visualizations to aid in methodological decisions.

The integrity of clinical and preclinical studies hinges on the reliability of bioanalytical methods. Incurred Sample Reanalysis (ISR) has become a regulatory expectation to demonstrate the reproducibility of these methods. For Bilastine, a second-generation H1 antagonist, the use of a stable isotope-labeled internal standard, such as this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide delves into the performance of this compound and compares it with other non-deuterated internal standards that have been utilized in published literature.

Performance Comparison of Internal Standards for Bilastine Bioanalysis

The selection of an internal standard is critical as it compensates for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Below is a comparison of reported performance data for this compound and other internal standards used in the bioanalysis of Bilastine.

Table 1: Performance Characteristics of Internal Standards in Bilastine Bioanalysis

ParameterThis compound (UPLC-MS/MS)Montelukast (LC-MS)Papaverine (LC-MS/MS)
Linearity Range 0.20–400.80 ng/mL[1]2 to 40 ng/mL[2][3]10–1000 ng/ml[4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]2 ng/mL[2][3]10 ng/ml[4]
Intra-day Precision (%RSD) Not explicitly stated<15%Not explicitly stated
Inter-day Precision (%RSD) Not explicitly stated<15%Not explicitly stated
Intra-day Accuracy (%) Not explicitly stated91%-103%Not explicitly stated
Inter-day Accuracy (%) Not explicitly stated85%-107%Not explicitly stated
Recovery Not explicitly stated>70%Not explicitly stated
Matrix Effect Not explicitly stated95% to 108%Not explicitly stated

Note: Direct head-to-head comparative studies were not available in the public domain. The data presented is collated from separate studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline the protocols for a typical LC-MS/MS method for Bilastine using this compound and the subsequent Incurred Sample Reanalysis.

Bioanalytical Method for Bilastine using this compound

This protocol is based on a validated UPLC-MS/MS method for the determination of Bilastine in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.

  • Add 300 µL of a 50/50 (v/v) mixture of methanol and acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • System: Sciex API 5000 triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bilastine: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

  • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

4. Quantification

  • The concentration of Bilastine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The curve is typically fitted using a weighted linear regression model.

Incurred Sample Reanalysis (ISR) Protocol for Bilastine

This protocol is a generalized procedure based on FDA and EMA guidelines for ISR.

1. Sample Selection

  • Select up to 10% of the total number of study samples for reanalysis.

  • The selection should be random and cover the entire study duration, including samples around the maximum concentration (Cmax) and in the terminal elimination phase.

  • Ensure that the selected samples are within their established stability period.

2. Reanalysis Procedure

  • The reanalysis should be performed by the same laboratory using the same validated bioanalytical method as the original analysis.

  • The reanalysis should be conducted in a separate analytical run on a different day from the original analysis.

  • The analyst performing the reanalysis should be blinded to the original results, if possible.

3. Acceptance Criteria

  • The percentage difference between the initial concentration and the concentration obtained upon reanalysis is calculated for each sample using the following formula:

  • For a successful ISR, at least 67% (two-thirds) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.

4. Investigation of ISR Failure

  • If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the cause of the discrepancy.

  • Potential causes could include issues with sample integrity, method variability, or procedural errors.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the bioanalytical and ISR workflows.

Bioanalytical Workflow for Bilastine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Bioanalytical workflow for Bilastine using UPLC-MS/MS.

Incurred Sample Reanalysis (ISR) Workflow cluster_selection Sample Selection cluster_reanalysis Reanalysis cluster_evaluation Evaluation study_samples Original Study Samples select_isr Select up to 10% of Samples study_samples->select_isr reanalyze Reanalyze using the same validated method select_isr->reanalyze compare Compare Original and Reanalyzed Results reanalyze->compare acceptance Apply Acceptance Criteria (±20% for ≥67% of samples) compare->acceptance pass ISR Pass acceptance->pass fail ISR Fail acceptance->fail investigate Investigate Failure fail->investigate

Caption: Incurred Sample Reanalysis (ISR) logical workflow.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalysis of Bilastine by LC-MS/MS due to its ability to closely mimic the analyte's behavior, thereby providing high accuracy and precision. While alternative internal standards have been successfully used, the lack of direct comparative data makes it challenging to definitively assess their performance relative to this compound. The choice of an internal standard should be guided by a thorough method validation that assesses its performance in terms of linearity, accuracy, precision, recovery, and matrix effects.

Furthermore, the implementation of a robust Incurred Sample Reanalysis program is essential for ensuring the continued reliability and reproducibility of the bioanalytical data. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in the bioanalysis of Bilastine, promoting best practices and adherence to regulatory expectations.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. When quantifying drug concentrations in complex biological matrices such as plasma or urine, the use of an appropriate internal standard (IS) is a critical component of a robust analytical method. Among the available choices, the deuterated internal standard—a stable isotope-labeled internal standard (SIL-IS)—has emerged as the preferred, or "gold standard," approach, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive justification for the use of deuterated internal standards in regulatory submissions, comparing their performance with alternatives and providing the necessary experimental and logical frameworks for researchers, scientists, and drug development professionals.

Mitigating Analytical Variability: The Core Function of an Internal Standard

The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical process.[1][2] An IS, a compound of known concentration, is added to all samples, calibrators, and quality controls alike, as early as possible in the sample preparation workflow.[1] By tracking the ratio of the analyte's response to the IS's response, variations introduced during sample preparation (e.g., extraction inconsistencies), chromatography, and mass spectrometric detection can be effectively normalized.[2]

The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar variations throughout the analytical process.[3] This is where deuterated internal standards exhibit their distinct advantage.

The Superiority of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with their stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[2][3] This near-identical nature is the cornerstone of their superior performance.

The key justifications for using a deuterated internal standard in regulatory submissions include:

  • Effective Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6] This "matrix effect" is a significant source of variability and can compromise the accuracy and precision of the assay.[5] Because a deuterated internal standard has virtually the same chromatographic retention time and ionization efficiency as the analyte, it is affected by the matrix in the same way.[2][6] This co-elution and identical ionization behavior allow the IS to effectively track and compensate for matrix-induced variations, a feat that is often challenging for other types of internal standards.[6]

  • Improved Accuracy and Precision: By effectively mitigating variability from sample preparation and matrix effects, deuterated internal standards lead to significant improvements in the accuracy and precision of the analytical method.[7][8] This is a critical consideration for regulatory bodies, who require robust and reliable data to make decisions about drug safety and efficacy.

  • Regulatory Expectation: Regulatory agencies, such as the European Medicines Agency (EMA), have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[6][9] The use of a deuterated IS is often seen as an indicator of a well-developed and reliable assay.

The logical flow for justifying the use of a deuterated internal standard is illustrated in the following diagram:

G cluster_0 Bioanalytical Method Goal cluster_1 Sources of Analytical Variability cluster_2 Internal Standard (IS) Function cluster_3 Ideal IS Characteristics cluster_4 Deuterated IS Properties cluster_5 Outcome Accurate & Reliable Quantification Accurate & Reliable Quantification Compensation for Variability Compensation for Variability Accurate & Reliable Quantification->Compensation for Variability Requires Sample Preparation Sample Preparation Matrix Effects Matrix Effects Sample Preparation->Matrix Effects Instrumental Drift Instrumental Drift Matrix Effects->Instrumental Drift Similar Physicochemical Properties Similar Physicochemical Properties Compensation for Variability->Similar Physicochemical Properties Requires Co-elution with Analyte Co-elution with Analyte Similar Physicochemical Properties->Co-elution with Analyte Similar Ionization Efficiency Similar Ionization Efficiency Co-elution with Analyte->Similar Ionization Efficiency Near-Identical to Analyte Near-Identical to Analyte Near-Identical to Analyte->Similar Physicochemical Properties Provides Superior Performance Superior Performance Near-Identical to Analyte->Superior Performance Leads to Superior Performance->Accurate & Reliable Quantification Achieves Regulatory Acceptance Regulatory Acceptance Superior Performance->Regulatory Acceptance

Logical justification for using a deuterated internal standard.

Comparison with Alternative Internal Standards

While deuterated internal standards are preferred, they may not always be available or practical. The most common alternative is a structural analog. The following table provides a comparison of the key performance parameters between a deuterated internal standard and a structural analog.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Matrix Effect Compensation ExcellentVariableThe near-identical chemical properties and co-elution of a deuterated IS ensure it experiences the same matrix effects as the analyte. A structural analog, with its different chemical structure, may have different retention times and ionization efficiencies, leading to incomplete compensation.[4][6]
Accuracy HighCan be compromisedInaccurate compensation for matrix effects by a structural analog can lead to biased results.[1]
Precision HighCan be compromisedThe superior ability of a deuterated IS to normalize variability results in lower coefficients of variation (%CV).[7]
Extraction Recovery Tracking ExcellentVariableA deuterated IS will have nearly identical extraction recovery to the analyte. A structural analog's recovery may differ, especially in complex extraction procedures.[10]
Availability and Cost Can be costly and time-consuming to synthesizeGenerally more readily available and less expensiveThe custom synthesis of a deuterated IS can be a significant investment.[10]

Experimental Protocols for Evaluating Internal Standard Performance

The suitability of an internal standard, whether deuterated or a structural analog, must be rigorously evaluated during method validation according to regulatory guidelines from bodies like the FDA and EMA.[11][12][13]

Key Validation Experiments:

1. Matrix Effect Assessment:

  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.

      • Set C: Blank matrix spiked with analyte and IS before extraction.

    • Analyze all samples by LC-MS.

    • Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).

  • Acceptance Criteria (EMA): The coefficient of variation of the IS-normalized matrix factor across at least six different lots of the biological matrix should not exceed 15%.

2. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the data.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the accuracy (% bias) and precision (%CV) for each level.

  • Acceptance Criteria (FDA/EMA): For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).[12][14]

The experimental workflow for a bioanalytical method validation incorporating a deuterated internal standard is depicted below:

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Regulatory Submission Analyte & IS Selection Analyte & IS Selection Chromatography Optimization Chromatography Optimization Analyte & IS Selection->Chromatography Optimization MS/MS Optimization MS/MS Optimization Chromatography Optimization->MS/MS Optimization Selectivity Selectivity MS/MS Optimization->Selectivity Matrix Effect Matrix Effect Selectivity->Matrix Effect Accuracy & Precision Accuracy & Precision Matrix Effect->Accuracy & Precision Calibration Curve Calibration Curve Accuracy & Precision->Calibration Curve Stability Stability Calibration Curve->Stability Sample Preparation Sample Preparation Stability->Sample Preparation LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Validation Report Validation Report Data Processing->Validation Report Sample Concentration Data Sample Concentration Data Data Processing->Sample Concentration Data

Bioanalytical method workflow with a deuterated internal standard.

Potential Considerations and Caveats

While deuterated internal standards are highly effective, it is important to be aware of potential pitfalls:

  • Isotopic Purity: The deuterated internal standard should be free of any unlabeled analyte, as this can lead to an overestimation of the analyte concentration.[15] The contribution of the IS to the analyte signal should be less than 20% of the LLOQ response.

  • Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the deuterated IS may exhibit a slightly different retention time than the analyte.[16][17] If this shift is significant and occurs in a region of variable matrix effects, it can compromise the effectiveness of the IS.

  • Stability of the Deuterium Label: The deuterium atoms should be placed on a stable position within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[4]

Conclusion

The use of a deuterated internal standard is a cornerstone of modern, high-quality bioanalysis for regulatory submissions. Their ability to closely mimic the behavior of the analyte provides unparalleled compensation for the inherent variabilities of the analytical process, most notably matrix effects. This leads to demonstrably superior accuracy and precision, ensuring the generation of reliable data that can withstand the scrutiny of regulatory review. While alternatives exist, the scientific and regulatory consensus firmly supports the use of deuterated internal standards as the gold standard for robust and defensible bioanalytical methods.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials, including the proper disposal of chemical compounds like Bilastine-d6. Adherence to established disposal protocols is essential not only for immediate laboratory safety but also for the long-term protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and environmental stewardship.

Understanding this compound and its Disposal Considerations

General regulations for pharmaceutical waste, established by bodies such as the Environmental Protection Agency (EPA), provide a framework for handling such materials.[2][3][4] The primary directive is to dispose of chemical waste in a manner that is consistent with federal, state, and local regulations.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the environmental risk assessment of the parent compound, Bilastine, offers some context. It is important to note that this data pertains to Bilastine and not its deuterated form, but it provides the best available related information.

ParameterValueSource
Predicted Environmental Concentration in Surface Water (PECsw) for Bilastine0.1 μg L-1[5]
No Observed Effect Concentration (NOEC) for green algae (Bilastine)22 mg L-1[5][6]
Biodegradability (Bilastine)Not readily biodegradable[5]

This data suggests that while the parent compound is not easily broken down in the environment, its predicted concentration and the concentration at which it affects aquatic organisms are significantly different, implying a lower environmental risk under normal usage conditions.[5][6] However, this does not negate the need for proper disposal of concentrated laboratory waste.

Step-by-Step Disposal Protocol for this compound

The following protocol is a best-practice guide for the disposal of this compound in a laboratory setting. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will be aligned with local and state regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side-shields

  • Gloves (inspect before use and use proper removal technique)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Packaging: The original product container should be triple-rinsed with a suitable solvent (if appropriate and permitted by your EHS office) with the rinsate collected as hazardous waste. The rinsed container can then be disposed of as unused product.[1]

3. Labeling: Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: 1215358-58-9

  • An indication of the hazards (e.g., "Caution: Chemical Waste")

  • Accumulation start date

4. Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal company.

5. Disposal:

  • Never dispose of this compound down the drain.[1]

  • Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous material disposal company for final disposal, which will likely involve incineration at a permitted facility.[3][7]

6. Documentation: Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's and institution's protocols.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

Bilastine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_documentation Documentation A Wear Appropriate PPE B Segregate Solid and Liquid Waste A->B C Collect in Labeled Hazardous Waste Container B->C E Store in Designated Satellite Accumulation Area C->E D Triple-Rinse Contaminated Packaging & Collect Rinsate D->C Rinsate F Arrange for EHS/ Licensed Vendor Pickup E->F G Incineration at Permitted Facility F->G H Record Disposal Information G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.